Trifluoperazine N-glucuronide-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H32F3N3O6S |
|---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-(trideuteriomethyl)-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C27H32F3N3O6S/c1-33(25-23(36)21(34)22(35)24(39-25)26(37)38)13-11-31(12-14-33)9-4-10-32-17-5-2-3-6-19(17)40-20-8-7-16(15-18(20)32)27(28,29)30/h2-3,5-8,15,21-25,34-36H,4,9-14H2,1H3/t21-,22-,23+,24-,25+/m0/s1/i1D3 |
InChI Key |
AFYPHWNGUDUHIW-WSDLWNSTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O |
Canonical SMILES |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5C(C(C(C(O5)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Characterization of Trifluoperazine N-glucuronide-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of Trifluoperazine N-glucuronide-d3, a key internal standard in the bioanalysis of the antipsychotic drug Trifluoperazine. This document outlines the compound's properties, metabolic pathway, and detailed experimental protocols for its synthesis and analytical characterization.
Introduction
Trifluoperazine is a phenothiazine antipsychotic used in the management of schizophrenia and other psychotic disorders. Its metabolism is a critical aspect of its pharmacology and toxicology. One of the major metabolic pathways is glucuronidation, a phase II conjugation reaction that increases the water solubility of the drug and facilitates its excretion. The N-glucuronide of Trifluoperazine is a significant metabolite, and its deuterated analog, this compound, serves as an essential tool for accurate quantification of Trifluoperazine and its metabolites in biological matrices using mass spectrometry-based methods. The stable isotope label minimizes analytical variability and improves the reliability of pharmacokinetic and metabolic studies.[1]
Chemical and Physical Properties
This compound is a deuterated form of the N-glucuronide metabolite of Trifluoperazine. The deuterium atoms are typically located on the N-methyl group of the piperazine ring.
| Property | Value |
| Chemical Formula | C27H29D3F3N3O6S |
| Molecular Weight | 586.64 g/mol |
| Parent Drug | Trifluoperazine |
| Metabolic Enzyme | UDP-glucuronosyltransferase 1A4 (UGT1A4)[2][3][4] |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in methanol and water |
Metabolic Pathway
Trifluoperazine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes and UDP-glucuronosyltransferases (UGTs). UGT1A4 is the specific enzyme responsible for the N-glucuronidation of the piperazine nitrogen of Trifluoperazine, leading to the formation of Trifluoperazine N-glucuronide.[2][3][4]
Caption: Metabolic conversion of Trifluoperazine to its N-glucuronide.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes a general method for the enzymatic synthesis of this compound using liver microsomes, which can be adapted for specific laboratory conditions.
Materials:
-
Trifluoperazine-d3
-
Human liver microsomes (or recombinant UGT1A4)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile
-
Water
Procedure:
-
Prepare a stock solution of Trifluoperazine-d3 in a minimal amount of organic solvent (e.g., methanol or DMSO) and dilute it with the incubation buffer.
-
In a microcentrifuge tube, combine the Tris-HCl buffer, MgCl2, and the Trifluoperazine-d3 substrate.
-
Add the human liver microsomes (or recombinant UGT1A4) to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 1-4 hours), with gentle shaking.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the mixture to pellet the protein.
-
Collect the supernatant containing the synthesized this compound for purification.
Purification:
The synthesized product can be purified using preparative high-performance liquid chromatography (HPLC) with a suitable C18 column and a gradient of acetonitrile in water.
Caption: Workflow for the enzymatic synthesis of this compound.
Mass Spectrometry (MS) Characterization
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system is recommended for accurate mass measurement and fragmentation analysis.
Liquid Chromatography Method:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with low %B, ramp up to a high %B over several minutes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 5 µL |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen |
| Collision Gas | Argon or Nitrogen |
| Collision Energy | Ramped (e.g., 10-40 eV) to obtain fragmentation |
Expected Fragmentation Pattern:
The most characteristic fragmentation of glucuronides in positive ion mode is the neutral loss of the glucuronic acid moiety (176.0321 Da).[5] For this compound, this would result in a fragment ion corresponding to the protonated Trifluoperazine-d3.
-
Precursor Ion (M+H)+: m/z 587.2
-
Major Fragment Ion: m/z 411.2 (corresponding to [Trifluoperazine-d3 + H]+) resulting from the neutral loss of 176.0 Da.
Further fragmentation of the m/z 411.2 ion would be consistent with the known fragmentation pattern of Trifluoperazine.
Caption: Key fragmentation pathway of this compound in MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization
NMR spectroscopy is essential for the definitive structural elucidation of the synthesized compound. Due to the complexity of the molecule, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are highly recommended in addition to 1D ¹H and ¹³C NMR.
Sample Preparation: Dissolve 1-5 mg of the purified this compound in a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6).
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the phenothiazine ring system.
-
Piperazine and Propyl Chain Protons: A complex series of multiplets in the aliphatic region (δ 2.5-4.0 ppm).
-
Glucuronide Protons: Characteristic signals for the anomeric proton (δ ~5.0-5.5 ppm) and other sugar protons (δ 3.0-4.5 ppm).
-
N-CD3 Group: The deuterium labeling will result in the absence of the N-methyl singlet that would be present in the non-deuterated analog.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Signals in the downfield region (δ 110-150 ppm).
-
Glucuronide Carbons: Signals including the anomeric carbon (δ ~100 ppm) and the carboxyl carbon (δ ~170 ppm).
-
Aliphatic Carbons: Signals for the piperazine and propyl chain carbons in the upfield region (δ 20-60 ppm).
-
N-CD3 Carbon: A characteristic triplet (due to C-D coupling) in the upfield region.
Data Summary
The following tables summarize the expected analytical data for the characterization of this compound.
Table 1: Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]+ | 587.2 |
| [M+H - C6H8O6]+ | 411.2 |
Table 2: Key Expected ¹H NMR Chemical Shifts (in Methanol-d4)
| Proton | Expected Chemical Shift (δ ppm) |
| Aromatic Protons | 7.0 - 8.0 |
| Anomeric Proton (H-1') | ~5.0 - 5.5 |
| Aliphatic Protons | 2.5 - 4.5 |
Note: Specific chemical shifts and coupling constants would need to be determined from the actual spectra of the synthesized compound.
Conclusion
The thorough characterization of this compound using the methodologies outlined in this guide is crucial for its validation as a reliable internal standard. The combination of enzymatic synthesis, HPLC purification, and detailed structural analysis by mass spectrometry and NMR spectroscopy ensures the identity, purity, and stability of this essential analytical tool for researchers in drug metabolism and pharmacokinetics.
References
- 1. Contribution of trifluoperazine metabolites to the in vivo (19)F NMR spectrum of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Trifluoperazine N-glucuronide-d3
This technical guide provides a comprehensive overview of the physical and chemical properties, metabolic pathways, and analytical methodologies related to Trifluoperazine N-glucuronide-d3. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, drug metabolism research, and therapeutic drug monitoring.
Introduction
This compound is the deuterium-labeled form of Trifluoperazine N-glucuronide, a major metabolite of the antipsychotic drug Trifluoperazine.[1][2] Due to its isotopic labeling, it serves as an excellent internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3] The presence of deuterium atoms provides a distinct mass difference, allowing for precise differentiation from the endogenous, non-labeled metabolite, thereby ensuring high accuracy and precision in pharmacokinetic and metabolic studies.[3][4]
Physical and Chemical Properties
Table 1: Chemical Identification
| Property | Value | Source |
| IUPAC Name | (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(1-(methyl-d3)-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazin-1-ium-1-yl)tetrahydro-2H-pyran-2-carboxylate | [3] |
| Synonyms | TFP N-Glucuronide-d3, UGT1A4-d3 | [1][4] |
| CAS Number | 165602-90-4 (unlabeled) | [5] |
| Molecular Formula | C₂₇H₂₉D₃F₃N₃O₆S | [5] |
| Molecular Weight | 586.64 g/mol | [4][5] |
Table 2: Physical Properties
| Property | Value | Source |
| Physical Form | Yellow Solid | [5] |
| Solubility | Soluble in Methanol and Water (for non-deuterated form) | [1] |
| Storage Temperature | -20°C | [1][4] |
| Stability | ≥ 3 years at -20°C | [4] |
Experimental Protocols
Metabolic Synthesis: N-Glucuronidation
Trifluoperazine N-glucuronide is formed in the liver through a phase II metabolic reaction catalyzed by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4).[1][2][6] This enzyme facilitates the conjugation of a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the tertiary amine on the piperazine ring of trifluoperazine.
A typical in vitro experimental setup to produce Trifluoperazine N-glucuronide would involve:
-
Incubation Mixture: A buffered solution (e.g., phosphate buffer, pH 7.4) containing human liver microsomes (as a source of UGT1A4), the substrate trifluoperazine, and the cofactor UDPGA.
-
Reaction Conditions: Incubation at 37°C for a specified period.
-
Reaction Termination: The reaction is typically stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate proteins.
-
Analysis: The formation of the glucuronide metabolite can be monitored and quantified using LC-MS/MS.
For the synthesis of the deuterated form, Trifluoperazine-d3 would be used as the substrate.
Bioanalytical Quantification using LC-MS/MS
This compound is primarily used as an internal standard for the quantification of Trifluoperazine N-glucuronide in biological matrices like plasma or urine. A general LC-MS/MS protocol would include the following steps:
-
Sample Preparation:
-
A known amount of this compound (internal standard) is spiked into the biological sample.
-
Protein precipitation is performed by adding a solvent like acetonitrile.
-
The sample is centrifuged, and the supernatant is collected and evaporated.
-
The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
-
Liquid Chromatography (LC):
-
A C18 reverse-phase column is commonly used for separation.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is employed.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for both the analyte (Trifluoperazine N-glucuronide) and the internal standard (this compound).
-
The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and quantify the analyte in unknown samples.
-
Metabolic and Signaling Pathways
Metabolic Pathway: N-Glucuronidation of Trifluoperazine
The N-glucuronidation of trifluoperazine is a key metabolic pathway for its detoxification and elimination. The following diagram illustrates this process.
Signaling Pathway of the Parent Compound: Trifluoperazine
Trifluoperazine primarily exerts its antipsychotic effects by acting as an antagonist at dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[7] By blocking these receptors, it modulates dopamine signaling, which is often hyperactive in psychotic disorders.
Conclusion
This compound is an indispensable tool in modern bioanalytical research, enabling the precise quantification of its non-labeled counterpart. This guide has provided a summary of its known physical and chemical properties, outlined the methodologies for its enzymatic synthesis and analytical application, and illustrated its metabolic origin and the pharmacological action of its parent compound. Further research to elucidate more specific physical constants and to develop detailed synthetic protocols would be of great value to the scientific community.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Trifluoperazine-d3 N-Glucuronide | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
An In-depth Technical Guide to the Metabolism and Stability of Trifluoperazine N-glucuronide-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolism and stability of Trifluoperazine N-glucuronide-d3. It is designed to be a core resource for researchers and professionals involved in drug development and metabolic studies. This document details the metabolic pathways, experimental protocols for in vitro analysis, and stability characteristics of this key metabolite.
Introduction
Trifluoperazine (TFP) is a typical phenothiazine antipsychotic agent. Its metabolism is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. A major metabolic pathway for TFP in humans is N-glucuronidation, a phase II conjugation reaction that facilitates the excretion of the drug. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with the UGT1A4 isoform being primarily responsible.[1][2]
This compound is the deuterated form of this metabolite, where three hydrogen atoms on the methyl group of the piperazine ring are replaced by deuterium.[3] This isotopically labeled version is commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate measurement of TFP and its metabolites in biological samples.[4][5] Understanding the metabolism and stability of this deuterated standard is crucial for its proper use and for the interpretation of pharmacokinetic data. Deuteration can potentially alter the metabolic rate and stability of a molecule due to the kinetic isotope effect, where the heavier C-D bond is stronger and broken more slowly than a C-H bond.[6][7][8][9][10]
Metabolism of Trifluoperazine to N-glucuronide-d3
The primary metabolic pathway leading to the formation of Trifluoperazine N-glucuronide involves the direct conjugation of glucuronic acid to one of the nitrogen atoms in the piperazine ring of the TFP molecule.
Key Enzyme and Metabolic Pathway
Enzyme: The N-glucuronidation of trifluoperazine is predominantly catalyzed by the human UDP-glucuronosyltransferase 1A4 (UGT1A4).[1][2] This enzyme is mainly expressed in the liver.[2] Trifluoperazine is considered a selective substrate for UGT1A4.[11]
Metabolic Pathway: The reaction involves the transfer of glucuronic acid from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to the tertiary amine on the piperazine ring of trifluoperazine, forming a quaternary ammonium-linked glucuronide.
Metabolic pathway of Trifluoperazine to its N-glucuronide.
Quantitative Metabolic Data
| System | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) | Reference |
| Recombinant UGT1A4 | 4.1 | Not specified | Not specified | [11] |
| Human Liver Microsomes (HLM) | 6.1 ± 1.2 | Not specified | Not specified | [11] |
| Human Liver Microsomes (HLM) | 11.2 | 32.9 ± 1.9 | 2.94 µL/min/mg | [13] |
| Recombinant UGT1A4 | 7.3 | 33.7 ± 1.4 | 4.62 µL/min/mg | [13] |
Note: Data presented is for the non-deuterated Trifluoperazine N-glucuronide.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the metabolism and stability of this compound.
In Vitro Metabolism in Human Liver Microsomes
This protocol is designed to determine the rate of formation of this compound from its parent compound.
Objective: To measure the intrinsic clearance of Trifluoperazine-d3 via N-glucuronidation in HLMs.
Materials:
-
Trifluoperazine-d3
-
Human Liver Microsomes (HLM), pooled from multiple donors
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Alamethicin (pore-forming agent)
-
Acetonitrile, cold (for reaction termination)
-
Internal Standard (e.g., a structurally similar deuterated compound)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Trifluoperazine-d3 in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare a stock solution of UDPGA in water.
-
Prepare the incubation buffer (100 mM potassium phosphate, pH 7.4, containing 5 mM MgCl2).
-
-
Microsome Activation:
-
Dilute the HLM stock to the desired final protein concentration (e.g., 0.5 mg/mL) with the incubation buffer.
-
Add alamethicin to the diluted microsomes at a final concentration of 25 µg/mg protein to disrupt the microsomal membrane and ensure UDPGA access to the UGT enzymes.
-
Pre-incubate the microsome/alamethicin mixture for 15 minutes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, combine the activated HLM suspension and the Trifluoperazine-d3 working solution.
-
Pre-warm the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the UDPGA solution. The final volume should be consistent across all samples (e.g., 200 µL).
-
Incubate at 37°C with gentle shaking for a series of time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding 2-4 volumes of cold acetonitrile containing the internal standard.
-
Vortex the samples vigorously to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the presence and quantity of this compound using a validated LC-MS/MS method.
-
Monitor the disappearance of the parent compound (Trifluoperazine-d3) over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Trifluoperazine-d3 remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL protein concentration).
-
Workflow for in vitro metabolism of Trifluoperazine-d3.
Stability Assessment of this compound
This protocol assesses the chemical stability of the deuterated glucuronide metabolite in different matrices and pH conditions.
Objective: To determine the stability of this compound in buffer solutions at various pH values and in biological matrices.
Materials:
-
This compound
-
Buffer solutions (e.g., pH 3.0, 5.0, 7.4, 9.0)
-
Control biological matrices (e.g., human plasma, HLM incubation buffer without cofactors)
-
Acetonitrile, cold (for precipitation/termination)
-
Internal Standard
-
Incubator (37°C) and freezer (-20°C or -80°C)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound.
-
Spike the stock solution into the different buffer solutions and biological matrices to a known final concentration.
-
-
Incubation:
-
Divide the spiked samples into aliquots for different time points and conditions.
-
For temperature stability, incubate aliquots at 37°C.
-
For long-term stability, store aliquots at -20°C and -80°C.
-
Establish time points for analysis (e.g., 0, 1, 4, 8, and 24 hours for 37°C; longer intervals for frozen storage).
-
-
Sample Processing:
-
At each time point, process the samples by precipitating proteins with cold acetonitrile containing an internal standard.
-
Centrifuge the samples and collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration of the metabolite remaining at each time point.
-
Determine the half-life of degradation under each condition if significant degradation occurs.
-
Stability Profile
The stability of glucuronide metabolites is a critical consideration for both in vitro experiments and the handling and storage of biological samples.
pH-Dependent Stability
N-glucuronides, particularly quaternary ammonium-linked glucuronides, can exhibit pH-dependent stability. Generally, they are more susceptible to hydrolysis under acidic conditions compared to O-glucuronides.[14][15]
Expected Stability Profile:
-
Acidic pH (e.g., pH < 5): Potential for hydrolysis back to the parent compound, Trifluoperazine-d3. The rate of hydrolysis is expected to increase as the pH decreases.
-
Neutral pH (e.g., pH 7.4): Generally expected to be stable, which is important for the conditions of in vitro metabolic assays.
-
Basic pH (e.g., pH > 8): N-glucuronides are typically more stable under basic conditions compared to acidic conditions.[15]
Stability in Biological Matrices
The presence of enzymes in biological matrices like plasma and liver microsomes can potentially lead to the enzymatic hydrolysis of the glucuronide. However, the stability of glucuronides in matrices is often compound-specific. Storing samples at low temperatures (e.g., -80°C) is a standard procedure to minimize degradation.[16]
Long-Term Storage Stability
Commercial preparations of Trifluoperazine N-glucuronide are reported to be stable for at least 4 years when stored at -20°C as a solid.[1] This indicates good long-term stability under appropriate storage conditions.
Factors influencing the stability of this compound.
Conclusion
This compound is a critical tool in the pharmacokinetic assessment of trifluoperazine. Its metabolism is primarily driven by UGT1A4, mirroring the pathway of the non-deuterated parent drug. While specific kinetic and stability data for the deuterated form are sparse, the principles governing the non-deuterated glucuronide provide a strong foundation for its use. The stability of this metabolite is influenced by pH and temperature, with a higher propensity for hydrolysis under acidic conditions. The provided experimental protocols offer a framework for researchers to conduct their own assessments of its metabolic formation and stability, ensuring its appropriate use as an internal standard and contributing to the generation of high-quality bioanalytical data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A pharmacogenetics study of the human glucuronosyltransferase UGT1A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoperazine-d3 N-Glucuronide | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selectivity of substrate (trifluoperazine) and inhibitor (amitriptyline, androsterone, canrenoic acid, hecogenin, phenylbutazone, quinidine, quinine, and sulfinpyrazone) "probes" for human udp-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Human UDP-glucuronosyltransferases Catalyzing Hepatic 1α,25-Dihydroxyvitamin D3 Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. Evaluation of glucuronide metabolite stability in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Trifluoperazine and its Glucuronide Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the pharmacokinetics of the typical antipsychotic agent, trifluoperazine, and its glucuronide metabolites. Trifluoperazine undergoes extensive metabolism, with glucuronidation being a significant pathway. This document compiles available quantitative pharmacokinetic data, details experimental protocols for its analysis, and visualizes key metabolic and signaling pathways. While comprehensive data for the parent drug is available, specific pharmacokinetic parameters for its glucuronide metabolites are not extensively reported in publicly available literature.
Introduction
Trifluoperazine is a phenothiazine antipsychotic primarily used in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic and adverse effects are dictated by its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). A crucial metabolic pathway for trifluoperazine is glucuronidation, a phase II metabolic reaction that facilitates the excretion of the drug.[2] This process is primarily catalyzed by the UDP-glucuronosyltransferase 1A4 (UGT1A4) enzyme, leading to the formation of trifluoperazine N-glucuronide.[3] Understanding the pharmacokinetics of both the parent drug and its metabolites is essential for optimizing therapeutic efficacy and minimizing toxicity.
Pharmacokinetics of Trifluoperazine
Trifluoperazine exhibits significant inter-individual variability in its pharmacokinetic parameters.[4][5]
Absorption
Trifluoperazine is readily absorbed from the gastrointestinal tract following oral administration.[6] Peak plasma concentrations (Cmax) are typically reached within 1.5 to 6 hours (Tmax).[6]
Distribution
Trifluoperazine is widely distributed throughout the body and is highly bound to plasma proteins.[7] It readily crosses the blood-brain barrier to exert its effects on the central nervous system.[7]
Metabolism
The liver is the primary site of trifluoperazine metabolism.[7] It undergoes extensive first-pass metabolism.[7] The main metabolic pathways include oxidation, demethylation, and glucuronidation. The formation of trifluoperazine N-glucuronide is a key step in its detoxification and elimination, primarily mediated by UGT1A4.[3]
Excretion
Trifluoperazine and its metabolites are excreted in both urine and feces.[6] Only a small portion of the drug is excreted unchanged in the urine.[2]
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters for trifluoperazine in humans. It is important to note the wide inter-subject variation reported in the literature.
Table 1: Pharmacokinetic Parameters of Trifluoperazine in Healthy Volunteers
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | 2.8 ± 0.5 hours | [6][8] |
| Cmax (Peak Plasma Concentration) | 0.53 - 3.09 ng/mL | [6][8] |
| t½ (Elimination Half-life) | 12.5 ± 1.4 hours | [6][8] |
| AUC (Area Under the Curve) | 5.9 - 17.6 ng·h/mL | [6][8] |
Note: Data are presented as mean ± standard deviation or range. These values were obtained from a study in five healthy volunteers following a single 5 mg oral dose.[6][8]
Table 2: Pharmacokinetic Parameters of Trifluoperazine from a Bioavailability Study
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | 4.10 ± 1.38 hours | [9] |
| Cmax (Peak Plasma Concentration) | 2.15 ± 1.07 ng/mL | [9] |
| t½ (Elimination Half-life) | 9.5 ± 7 hours | [9] |
| AUC₀₋₂₄ (Area Under the Curve from 0 to 24h) | 21.04 ± 11.92 ng·h/mL | [9] |
Note: Data are presented as mean ± standard deviation from a study in 24 healthy volunteers following a single 5 mg oral dose.[9]
Pharmacokinetics of Glucuronide Metabolites
Despite the established role of glucuronidation in trifluoperazine metabolism, there is a notable lack of publicly available, detailed quantitative pharmacokinetic data (e.g., Cmax, Tmax, t½, AUC) for its glucuronide metabolites, including trifluoperazine-N-glucuronide. Further research is required to fully characterize the in vivo disposition of these metabolites.
Experimental Protocols
Quantification of Trifluoperazine in Human Plasma by LC-MS/MS
This protocol provides a general framework for the quantification of trifluoperazine in human plasma. Specific parameters may require optimization.
Objective: To determine the concentration of trifluoperazine in human plasma samples.
Materials:
-
Human plasma samples
-
Trifluoperazine certified reference standard
-
Trifluoperazine-d8 (internal standard)
-
Tertiary butyl methyl ether (extraction solvent)[10]
-
Acetonitrile, methanol, and 5mM ammonium bicarbonate buffer (mobile phase components)[10]
-
Zodiac C18 column (50 x 4.6 mm, 3 µm) or equivalent[10]
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add a known concentration of the internal standard (Trifluoperazine-d8).[10]
-
Add 1 mL of tertiary butyl methyl ether.[10]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Trifluoperazine: Precursor ion → Product ion (specific m/z values to be determined based on instrumentation)
-
Trifluoperazine-d8: Precursor ion → Product ion (specific m/z values to be determined based on instrumentation)
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of trifluoperazine to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of trifluoperazine in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
In Vitro Trifluoperazine Glucuronidation Assay using Human Liver Microsomes
This protocol describes a method to assess the in vitro glucuronidation of trifluoperazine.
Objective: To measure the formation of trifluoperazine glucuronide in the presence of human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Trifluoperazine
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Phosphate buffer (pH 7.4)[12]
-
Acetonitrile or other suitable organic solvent for reaction termination[12]
-
LC-MS/MS system for analysis
Procedure:
-
Microsome Preparation:
-
Incubation:
-
In a microcentrifuge tube, combine the following in order:
-
Phosphate buffer (pH 7.4)
-
MgCl₂ (final concentration, e.g., 5 mM)
-
Alamethicin-activated human liver microsomes
-
Trifluoperazine (at various concentrations to determine kinetics)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA (final concentration, e.g., 2 mM).
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring linear reaction kinetics.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding an equal volume of cold acetonitrile.[12]
-
Vortex to mix and precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of trifluoperazine glucuronide using an appropriate LC-MS/MS method. The method will need to be developed to specifically detect and quantify the glucuronide metabolite.
-
Signaling Pathways and Experimental Workflows
Trifluoperazine Metabolism and Excretion Workflow
Caption: Metabolic pathway of trifluoperazine.
Trifluoperazine's Effect on Calmodulin and Calcium Signaling
Caption: Trifluoperazine's impact on calcium signaling.
Conclusion
Trifluoperazine exhibits a complex pharmacokinetic profile with significant inter-individual variability. Its metabolism is extensive, with glucuronidation via UGT1A4 playing a key role in its elimination. While the pharmacokinetics of the parent drug have been characterized, there is a clear gap in the literature regarding the quantitative pharmacokinetic parameters of its glucuronide metabolites. The provided experimental protocols offer a foundation for further research in this area. The visualization of its metabolic and signaling pathways provides a clearer understanding of its disposition and mechanism of action at a molecular level. Further studies are warranted to fully elucidate the clinical implications of trifluoperazine's glucuronide metabolites.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pharmacokinetic study of trifluoperazine in two ethnic populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Absorption, distribution and excretion of trifluoperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Kinetics of oral trifluoperazine disposition in man - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oyc.co.jp [oyc.co.jp]
- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. pharmaron.com [pharmaron.com]
- 14. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium Labeling Effects on Trifluoperazine N-Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential effects of deuterium labeling on the N-glucuronidation of Trifluoperazine (TFP). While direct comparative pharmacokinetic data for deuterated versus non-deuterated TFP N-glucuronide is not extensively available in public literature, this document outlines the foundational concepts, metabolic pathways, and detailed experimental protocols to enable researchers to conduct such investigations. The primary documented use of deuterated TFP and its metabolites is as internal standards for analytical quantification.
Introduction to Deuterium Labeling in Drug Development
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in addition to a proton, effectively doubling its mass compared to protium (the most common hydrogen isotope). Replacing hydrogen with deuterium at specific positions in a drug molecule can alter its metabolic fate. This is primarily due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be significantly slowed when a C-D bond is present.[1][2]
This metabolic "braking" can lead to several potential advantages in drug development:
-
Improved Metabolic Stability: A reduced rate of metabolism can lead to a longer drug half-life.
-
Lowered and Less Frequent Dosing: An extended half-life may allow for smaller doses or less frequent administration.
-
Reduced Toxic Metabolites: Deuteration can shift metabolism away from pathways that produce toxic byproducts.[2]
-
Increased Oral Bioavailability: By reducing first-pass metabolism, more of the active drug can reach systemic circulation.
Metabolism of Trifluoperazine to N-Glucuronide
Trifluoperazine (TFP) is a phenothiazine derivative used as an antipsychotic agent.[3] One of its major metabolic pathways in humans is N-glucuronidation, a phase II conjugation reaction that increases the water solubility of the drug, facilitating its excretion. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4).[4][5] The glucuronic acid moiety is attached to one of the nitrogen atoms in the piperazine ring of TFP.
The metabolic conversion is depicted in the following pathway:
Deuterating the methyl group on the piperazine ring of TFP could potentially slow down its metabolism by UGT1A4 if a step involving this position is rate-limiting.
Data Presentation
As of late 2025, direct comparative quantitative data from head-to-head in vivo or in vitro studies on the pharmacokinetics of deuterated versus non-deuterated Trifluoperazine N-glucuronide is not available in the peer-reviewed public literature. However, deuterated standards are available, which are primarily used for analytical purposes.
Table 1: Commercially Available Deuterated Trifluoperazine Standards
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Common Use |
| Trifluoperazine-d3 N-Glucuronide | C27H29D3F3N3O6S | 586.64 | Internal standard for analytical and pharmacokinetic research[6][7] |
| Trifluoperazine-d8 | C21H16D8F3N3S | 415.55 | Internal standard for LC-MS/MS quantification[8][9] |
| Trifluoperazine-d3 (hydrochloride) | C21H21D3F3N3S.2HCl | 483.4 | Internal standard for quantification of trifluoperazine |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of deuterated TFP and for conducting in vitro experiments to compare its glucuronidation with the non-deuterated form.
Proposed Synthesis of Trifluoperazine-d3
This proposed synthesis is based on established methods for preparing Trifluoperazine hydrochloride and general deuteration techniques.
Objective: To synthesize Trifluoperazine-d3 hydrochloride by incorporating a deuterated methyl group.
Materials:
-
2-(Trifluoromethyl)phenothiazine
-
1-(3-Chloropropyl)piperazine
-
Deuterated methyl iodide (CD3I)
-
Sodium carbonate (Na2CO3)
-
Acetonitrile
-
Hydrochloric acid (HCl) in ethanol
-
Organic solvents for extraction and purification (e.g., toluene, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
N-Alkylation of Piperazine:
-
Dissolve 1-(3-chloropropyl)piperazine and an excess of sodium carbonate in acetonitrile.
-
Add deuterated methyl iodide (CD3I) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure to obtain crude 1-(3-chloropropyl)-4-(methyl-d3)piperazine.
-
-
Condensation Reaction:
-
In a reaction vessel, combine 2-(trifluoromethyl)phenothiazine and the crude 1-(3-chloropropyl)-4-(methyl-d3)piperazine in an organic solvent such as toluene.
-
Add a suitable catalyst and adjust the pH to 9-12.
-
Heat the mixture at 80-120°C until the reaction is complete, as monitored by TLC.[10]
-
-
Purification of Trifluoperazine-d3 (Free Base):
-
Cool the reaction mixture and wash with water.
-
Extract the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography on silica gel to yield pure Trifluoperazine-d3 free base.
-
-
Salt Formation:
-
Dissolve the purified Trifluoperazine-d3 free base in ethanol.
-
Add a solution of hydrochloric acid in ethanol dropwise until the pH is acidic.
-
Cool the solution to induce crystallization.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain Trifluoperazine-d3 hydrochloride.
-
In Vitro Glucuronidation Assay
This protocol describes a method to compare the rate of N-glucuronidation of Trifluoperazine and Trifluoperazine-d3 using human liver microsomes or recombinant UGT1A4.
Objective: To determine and compare the kinetic parameters (Vmax, Km) of TFP and TFP-d3 glucuronidation.
Materials:
-
Human Liver Microsomes (HLM) or recombinant human UGT1A4
-
Trifluoperazine and Trifluoperazine-d3 stock solutions (in DMSO or methanol)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (pH 7.4)
-
Alamethicin (for activating microsomes)
-
Acetonitrile (ice-cold, containing an internal standard, e.g., Trifluoperazine-d8)
-
96-well plates
-
Incubator/shaker
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing Tris-HCl buffer, MgCl2, and HLM or recombinant UGT1A4.
-
If using HLM, pre-incubate with alamethicin (e.g., 50 µg/mg microsomal protein) for 15-30 minutes on ice to disrupt the membrane and reveal full enzyme activity.[11]
-
-
Incubation:
-
Add the substrate (TFP or TFP-d3) at various concentrations to the wells of a 96-well plate.
-
Add the enzyme master mix to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed solution of UDPGA.
-
Incubate at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the protein.
-
-
Sample Analysis:
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Quantify the formation of Trifluoperazine N-glucuronide and Trifluoperazine-d3 N-glucuronide.
-
Data Analysis:
-
Plot the rate of glucuronide formation versus the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for both TFP and TFP-d3.
Analytical Method: LC-MS/MS Quantification
This is a representative method for the quantification of TFP and its metabolites, adapted from published literature.[8]
Table 2: Representative LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 column (e.g., 50 x 4.6 mm, 3 µm) |
| Mobile Phase | Acetonitrile, methanol, and 5 mM ammonium bicarbonate in water (e.g., 85:10:5, v/v/v) |
| Flow Rate | 0.55 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| SRM Transitions (m/z) | TFP: [Precursor Ion] -> [Product Ion] TFP N-Glucuronide: [Precursor Ion] -> [Product Ion] Internal Standard (TFP-d8): [Precursor Ion] -> [Product Ion] |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | Optimized for each analyte |
| Collision Energy | Optimized for each analyte |
Logical Relationships and Workflows
The following diagram illustrates the principle of the kinetic isotope effect on TFP metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. Trifluoperazine-d3 N-Glucuronide | CymitQuimica [cymitquimica.com]
- 8. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trifluoperazine-D3 N-Glucuronide | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 10. CN102690245A - Method for preparing trifluoperazine hydrochloride - Google Patents [patents.google.com]
- 11. research.aalto.fi [research.aalto.fi]
Trifluoperazine N-glucuronide-d3: A Technical Guide to Suppliers, Custom Synthesis, and Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the procurement and synthesis of Trifluoperazine N-glucuronide-d3, a critical deuterated metabolite for research and development. Furthermore, this document elucidates the core signaling pathways associated with the parent compound, trifluoperazine, offering valuable context for its pharmacological effects.
Sourcing this compound: Suppliers and Custom Synthesis
This compound is a specialized chemical entity primarily used as an internal standard in pharmacokinetic and metabolic studies. Its availability is largely through custom synthesis or from a limited number of specialized chemical suppliers.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | Catalog Number | Availability | Contact Information |
| CymitQuimica | Trifluoperazine-d3 N-Glucuronide | Ref. 4Z-T-713 | Inquire for 5mg, 10mg, 25mg, 50mg, 100mg | Website: cymitquimica.com |
| Veeprho | Trifluoperazine-D3 N-Glucuronide | DVE001343 | In Stock (Request a quote) | Email: --INVALID-LINK-- / --INVALID-LINK-- |
| Simson Pharma Limited | Trifluoperazine-D3 N-Glucuronide | - | Custom Synthesis | Website: simsonpharma.com |
| MedChemExpress | This compound (UGT1A4-d3) | HY-137083S | In-stock (e.g., 1 mg) | Website: medchemexpress.com |
| Alentris Research Pvt. Ltd. | Trifluoperazine-D3 N-β-D-Glucuronide | ALN-T027D02 | Please Inquire | Website: alentris.com |
Custom Synthesis: For researchers requiring specific quantities, purities, or isotopic labeling patterns not commercially available, custom synthesis is a viable option. Several of the listed suppliers, such as Simson Pharma Limited, offer custom synthesis services. The synthesis of this compound can be approached through two primary routes: enzymatic synthesis and chemical synthesis.
Experimental Protocols for Synthesis
Enzymatic Synthesis Protocol
The N-glucuronidation of trifluoperazine is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) 1A4 isozyme.[1] An enzymatic approach offers high stereoselectivity and regioselectivity, mimicking the metabolic pathway in vivo.
Workflow for Enzymatic Synthesis of this compound
Caption: Workflow for the enzymatic synthesis of this compound.
Methodology:
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine Trifluoperazine-d3 (substrate), recombinant human UGT1A4 microsomes (or liver microsomes known to have high UGT1A4 activity), and a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing magnesium chloride (MgCl2), which is a common cofactor for UGT enzymes.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes. Initiate the glucuronidation reaction by adding the co-substrate, uridine diphosphate-glucuronic acid (UDPGA).
-
Incubation: Incubate the reaction mixture at 37°C. The optimal incubation time should be determined empirically by performing time-course experiments and analyzing the formation of the product.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as cold acetonitrile or methanol, which will precipitate the proteins.
-
Protein Removal: Centrifuge the quenched reaction mixture to pellet the precipitated proteins.
-
Purification: Collect the supernatant and purify the this compound using preparative high-performance liquid chromatography (HPLC).
-
Analysis and Quantification: Confirm the identity and purity of the synthesized product using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. Quantify the yield of the final product.
Chemical Synthesis Protocol
Chemical synthesis provides an alternative route that can be scaled up for larger quantities. The Koenigs-Knorr reaction is a classical method for glycosylation, which can be adapted for the synthesis of N-glucuronides.
Generalized Workflow for Chemical Synthesis
Caption: Generalized workflow for the chemical synthesis of N-glucuronides.
Methodology:
-
Protection of Functional Groups: The glucuronic acid donor must be appropriately protected (e.g., with acetyl groups) to prevent side reactions.
-
Coupling Reaction: React Trifluoperazine-d3 with a protected glucuronic acid donor, such as acetobromo-α-D-glucuronic acid methyl ester, in the presence of a promoter like silver carbonate.
-
Deprotection: Remove the protecting groups from the coupled product under appropriate conditions (e.g., basic hydrolysis for acetyl groups).
-
Purification and Analysis: Purify the final product using chromatographic techniques and confirm its structure and purity by NMR and MS.
Quantitative Data and Quality Control
For researchers using this compound as an internal standard, accurate characterization of its purity and isotopic enrichment is paramount. While a specific Certificate of Analysis was not publicly available, the following table outlines the essential quantitative data that should be provided by a supplier.
Table 2: Representative Quantitative Data for this compound
| Parameter | Specification | Method of Analysis |
| Chemical Purity | ≥98% | HPLC, LC-MS |
| Isotopic Enrichment | ≥98% for Deuterium | Mass Spectrometry, NMR |
| Chemical Identity | Conforms to structure | NMR, Mass Spectrometry |
| Appearance | Solid | Visual Inspection |
| Solubility | Soluble in Methanol, DMSO | Visual Inspection |
Isotopic Enrichment Calculation: The isotopic enrichment is a measure of the percentage of the labeled isotope at a specific position. It can be determined using mass spectrometry by analyzing the isotopic distribution of the molecular ion cluster.
Core Signaling Pathways of Trifluoperazine
Trifluoperazine exerts its pharmacological effects primarily through the antagonism of dopamine D2 receptors and the inhibition of calmodulin.
Dopamine D2 Receptor Signaling Pathway
Trifluoperazine is a potent antagonist of the dopamine D2 receptor, a G protein-coupled receptor (GPCR). Blockade of this receptor in the mesolimbic pathway is central to its antipsychotic effects.
Caption: Antagonistic action of Trifluoperazine on the Dopamine D2 receptor pathway.
In this pathway, Trifluoperazine blocks the binding of dopamine to the D2 receptor. This prevents the activation of the inhibitory G protein (Gi), leading to a disinhibition of adenylyl cyclase. The subsequent downstream signaling, including the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA), is therefore modulated.
Calmodulin Signaling Pathway
Trifluoperazine is also a well-known inhibitor of calmodulin, a ubiquitous calcium-binding protein that acts as a key transducer of intracellular calcium signals.
Caption: Inhibition of the Calmodulin signaling pathway by Trifluoperazine.
An increase in intracellular calcium leads to its binding with calmodulin. The resulting Ca2+/Calmodulin complex activates a multitude of downstream targets, including CaM kinases and phosphatases, which in turn regulate a wide array of cellular processes. Trifluoperazine inhibits calmodulin, thereby preventing these downstream signaling events.
Conclusion
This technical guide provides a foundational resource for researchers working with this compound. By consolidating information on suppliers, outlining plausible synthesis methodologies, and detailing the core signaling pathways of the parent compound, this document aims to facilitate the effective use of this important research tool in drug development and metabolism studies. Researchers are encouraged to contact the listed suppliers directly for the most up-to-date product information and to consult the scientific literature for more detailed experimental protocols.
References
The In-Vitro Discovery of Trifluoperazine Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro methodologies used to identify and quantify the metabolites of trifluoperazine, a typical antipsychotic drug. Trifluoperazine undergoes extensive metabolism, primarily in the liver, giving rise to a variety of metabolites. Understanding these metabolic pathways is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic and toxicological effects. This document summarizes key findings from in-vitro studies, details relevant experimental protocols, and presents visual representations of the metabolic processes and experimental workflows.
Overview of Trifluoperazine Metabolism
Trifluoperazine is metabolized through several key pathways, primarily mediated by the cytochrome P450 (CYP) enzyme system and UDP-glucuronosyltransferases (UGTs). In-vitro studies utilizing human and animal liver microsomes have identified the following major metabolic routes:
-
N-dealkylation: The removal of the methyl group from the piperazine ring.
-
N-oxidation: The addition of an oxygen atom to the nitrogen atoms in the piperazine ring.
-
Sulfoxidation: The oxidation of the sulfur atom in the phenothiazine ring.
-
Aromatic hydroxylation: The addition of a hydroxyl group to the phenothiazine ring system.
-
N-glucuronidation: The conjugation of glucuronic acid to the piperazine ring, a major pathway in humans.
Quantitative Analysis of Trifluoperazine Metabolites
Quantitative data from in-vitro studies are essential for understanding the relative importance of different metabolic pathways. The following tables summarize available quantitative data on trifluoperazine metabolism.
| Metabolite Pathway | Enzyme | System | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| N-glucuronidation | UGT1A4 | Human Liver Microsomes | 6.1 ± 1.2 | Not Reported | [1] |
| N-glucuronidation | UGT1A4 | Monkey Liver Microsomes | 108 ± 10 | Not Reported | [1] |
Experimental Protocols
The following sections detail the methodologies for key experiments in the in-vitro study of trifluoperazine metabolism.
In-Vitro Incubation with Liver Microsomes
This protocol describes a general procedure for incubating trifluoperazine with human or animal liver microsomes to study its metabolism.
Materials:
-
Trifluoperazine hydrochloride
-
Pooled human liver microsomes (or other species as required)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDPGA (for glucuronidation assays)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (or other suitable organic solvent)
-
Incubator or water bath at 37°C
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mixture containing phosphate buffer, liver microsomes, and trifluoperazine at the desired concentration. For glucuronidation assays, include UDPGA.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will precipitate the proteins.
-
Protein Precipitation and Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis. The sample may require further processing, such as evaporation and reconstitution in a suitable solvent for the analytical method.
Analytical Methodology: HPLC-MS/MS for Metabolite Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of trifluoperazine and its metabolites.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 50 x 4.6 mm, 3 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 5 mM ammonium bicarbonate) and an organic solvent (e.g., acetonitrile and methanol).
-
Flow Rate: A typical flow rate would be around 0.55 mL/min.
-
Detection: Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for trifluoperazine and each of its metabolites.
Procedure:
-
Standard Curve Preparation: Prepare a series of calibration standards of trifluoperazine and its known metabolites in a matrix that mimics the final sample composition.
-
Sample Injection: Inject a fixed volume of the prepared sample from the in-vitro incubation onto the HPLC system.
-
Chromatographic Separation: Separate the parent drug and its metabolites using the defined gradient elution method.
-
Mass Spectrometric Detection: Detect and quantify the analytes using their specific MRM transitions.
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration of the calibration standards. Use this curve to determine the concentration of the metabolites in the experimental samples.
Visualizations
The following diagrams illustrate the metabolic pathways of trifluoperazine and a typical experimental workflow for in-vitro metabolism studies.
Caption: Metabolic pathways of trifluoperazine.
Caption: Experimental workflow for in-vitro metabolism studies.
References
Methodological & Application
Application Note: Quantification of Trifluoperazine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Trifluoperazine in human plasma. The assay utilizes Trifluoperazine-D8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple liquid-liquid extraction (LLE) procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of Trifluoperazine.
Introduction
Trifluoperazine is a typical antipsychotic of the phenothiazine class, primarily used in the management of schizophrenia and other psychotic disorders.[1] Accurate quantification of Trifluoperazine in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize dosage and minimize adverse effects. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[1] The use of a deuterated internal standard, such as Trifluoperazine-D8, is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, leading to more reliable quantification.[2] This application note provides a detailed protocol for the determination of Trifluoperazine in human plasma using a validated LC-MS/MS method.
Experimental
Materials and Reagents
-
Trifluoperazine hydrochloride (Reference Standard)
-
Trifluoperazine-D8 dihydrochloride (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tertiary butyl methyl ether (TBME) (HPLC grade)
-
Ammonium bicarbonate (Analytical grade)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Deionized water
Equipment
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer (e.g., SCIEX, Thermo Fisher, Agilent)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation
A liquid-liquid extraction (LLE) method is used to isolate Trifluoperazine and the internal standard from human plasma.[3][4]
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of Trifluoperazine-D8 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of tertiary butyl methyl ether (TBME).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: Zodiac C18 column (50 x 4.6 mm, 3 µm) or equivalent[3][4]
-
Mobile Phase: A mixture of acetonitrile, methanol, and 5 mM ammonium bicarbonate in water (85:10:5, v/v/v)[3][4]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry
The mass spectrometer is operated in the positive electrospray ionization (ESI) mode, with detection performed using Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Trifluoperazine: m/z 408.2 → 113.1
-
Trifluoperazine-D8: m/z 416.2 → 121.1
-
-
MS Parameters (Representative):
-
Declustering Potential (DP): 60 V
-
Collision Energy (CE): 35 V
-
Entrance Potential (EP): 10 V
-
Collision Cell Exit Potential (CXP): 12 V
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Curtain Gas: 30 psi
-
Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Results and Discussion
Method Validation
The method was validated according to regulatory guidelines. The following performance characteristics were evaluated:
-
Linearity: The method demonstrated excellent linearity over the concentration range of 5-1,250 pg/mL with a correlation coefficient (r²) > 0.99.[3][4]
-
Precision and Accuracy: Both intra-day and inter-day precision and accuracy were within acceptable limits (±15% for QC samples and ±20% for the LLOQ).
-
Recovery: The extraction recovery of Trifluoperazine from human plasma was consistent and reproducible.
-
Matrix Effect: No significant matrix effect was observed, demonstrating the effectiveness of the sample preparation procedure.
-
Stability: Trifluoperazine was found to be stable in human plasma under various storage and handling conditions.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 5 - 1,250 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Intra-day Accuracy (%Bias) | Within ± 8% |
| Inter-day Accuracy (%Bias) | Within ± 10% |
| Mean Extraction Recovery | > 85% |
Visualizations
Experimental Workflow
References
- 1. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluoperazine versus low-potency first-generation antipsychotic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A gas chromatographic mass spectrometric assay for plasma trifluoperazine concentrations following single doses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Trifluoperazine N-glucuronide-d3 in Pharmacokinetic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoperazine is a first-generation antipsychotic medication primarily used in the management of schizophrenia. To accurately characterize its pharmacokinetic profile, a robust and reliable bioanalytical method is essential. This document provides detailed application notes and protocols for the use of Trifluoperazine N-glucuronide-d3 as an internal standard in the quantitative analysis of Trifluoperazine in biological matrices, particularly human plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Trifluoperazine N-glucuronide is a significant metabolite of Trifluoperazine, formed via conjugation catalyzed by the UDP-glucuronosyltransferase 1A4 (UGT1A4) enzyme.[1][2][3][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS assays. It offers superior accuracy and precision by compensating for variability in sample preparation, matrix effects, and instrument response.[6][7][8]
Signaling Pathway: Trifluoperazine Metabolism
The metabolic pathway of Trifluoperazine involves several enzymatic reactions, with N-glucuronidation being a key route of elimination. The simplified pathway is illustrated below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A pharmacogenetics study of the human glucuronosyltransferase UGT1A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Human UDP-glucuronosyltransferases Catalyzing Hepatic 1α,25-Dihydroxyvitamin D3 Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. ijsr.net [ijsr.net]
- 8. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: Bioanalytical Method for Trifluoperazine in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Trifluoperazine is a typical antipsychotic agent of the phenothiazine class used in the management of psychotic disorders. Accurate and reliable quantification of Trifluoperazine in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed protocol for a sensitive and selective bioanalytical method for the determination of Trifluoperazine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is validated according to international guidelines to ensure reliable results.[1][2]
2. Principle
This method utilizes a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) technique to isolate Trifluoperazine and an internal standard (IS), Trifluoperazine-D8, from human plasma. The extracted samples are then analyzed by a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.
3. Materials and Reagents
-
Analytes and Internal Standard: Trifluoperazine hydrochloride, Trifluoperazine-D8
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (AR grade), Ammonium bicarbonate, Tertiary butyl methyl ether, Dichloromethane, Ethyl acetate, Diethyl ether.
-
Human Plasma: Drug-free human plasma with K2-EDTA as an anticoagulant.
4. Instrumentation and Chromatographic Conditions
A summary of the LC-MS/MS instrument and conditions is provided in the table below.
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | Zodiac C18 column (50 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase | Acetonitrile, Methanol, and 5mM Ammonium Bicarbonate buffer in water (85:10:5, v/v/v)[1][3] |
| Flow Rate | 0.55 mL/min[1][3] |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Trifluoperazine: m/z 408.1 → 113.1; Trifluoperazine-D8 (IS): m/z 416.2 → 121.2 (example transitions) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 200 ms |
5. Experimental Protocols
5.1. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Trifluoperazine and Trifluoperazine-D8 in methanol.
-
Working Solutions: Prepare serial dilutions of the Trifluoperazine stock solution in 50% methanol to create calibration curve (CC) standards and quality control (QC) samples.
-
Spiking: Spike the appropriate working solutions into drug-free human plasma to obtain final concentrations for the calibration curve and QC samples.
5.2. Sample Preparation
Two primary methods for sample preparation are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
5.2.1. Protocol 1: Liquid-Liquid Extraction (LLE) [1][3]
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (Trifluoperazine-D8).
-
Add 100 µL of 0.1 M NaOH to basify the plasma.
-
Add 2 mL of tertiary butyl methyl ether as the extraction solvent.[1][3]
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
5.2.2. Protocol 2: Solid-Phase Extraction (SPE) [4]
-
Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Mix 1 mL of plasma sample with 2 mL of 0.1M NaOH and 7 mL of distilled water.[3]
-
Load the entire mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of a chloroform-acetonitrile mixture (8:2, v/v).[3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
6. Method Validation Summary
The bioanalytical method was validated according to the US FDA and ICH guidelines.[1][5] A summary of the validation parameters is presented below.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.99[1][3] |
| Range | 5 - 1250 pg/mL[1][3] | Within acceptable limits |
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) | Within acceptable limits |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Within acceptable limits |
| Recovery | Consistent, precise, and reproducible | > 92% for serum and > 93% for urine[4] |
| Matrix Effect | Internal standard compensates for any ion suppression or enhancement | No significant matrix effect observed |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Within ±15% of the nominal concentration | Stable under tested conditions |
7. Data Presentation
Table 1: Calibration Curve for Trifluoperazine in Human Plasma
| Concentration (pg/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |
| 5.0 (LLOQ) | 0.012 | 98.5 | 6.8 |
| 10.0 | 0.025 | 101.2 | 5.1 |
| 50.0 | 0.128 | 99.8 | 3.5 |
| 250.0 | 0.645 | 102.1 | 2.8 |
| 500.0 | 1.298 | 100.5 | 2.1 |
| 1000.0 | 2.585 | 99.2 | 1.9 |
| 1250.0 (ULOQ) | 3.245 | 98.9 | 2.5 |
Table 2: Accuracy and Precision Data for Trifluoperazine QC Samples in Human Plasma
| QC Level | Nominal Conc. (pg/mL) | Mean Measured Conc. (pg/mL) | Accuracy (%) | Intra-day Precision (%RSD) (n=6) | Inter-day Precision (%RSD) (n=18) |
| LLOQ QC | 5.0 | 4.9 | 98.0 | 7.2 | 8.5 |
| Low QC | 15.0 | 15.3 | 102.0 | 4.8 | 5.9 |
| Mid QC | 600.0 | 595.8 | 99.3 | 3.1 | 4.2 |
| High QC | 1000.0 | 1012.0 | 101.2 | 2.5 | 3.7 |
8. Visualizations
Caption: Experimental workflow for the bioanalytical method.
Caption: Key parameters for bioanalytical method validation.
The described LC-MS/MS method for the quantification of Trifluoperazine in human plasma is sensitive, selective, accurate, and precise. The detailed protocols for sample preparation and analysis, along with the comprehensive validation, ensure the reliability of the method for its intended applications in clinical and research settings.
References
- 1. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecularly imprinted solid-phase extraction for selective trace analysis of trifluoperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for the Sample Preparation of Trifluoperazine Using an Internal Standard
Introduction
Trifluoperazine (TFP) is a phenothiazine-class antipsychotic medication used in the management of schizophrenia and other psychotic disorders. Accurate and reliable quantification of TFP in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. Effective sample preparation is a critical prerequisite for achieving high-quality data in bioanalysis, as it serves to remove interfering endogenous substances, concentrate the analyte of interest, and improve the overall robustness of the analytical method.
The use of an internal standard (IS) is essential for correcting variations in sample processing and instrumental response. An ideal IS should be chemically similar to the analyte but distinguishable by the detector, often a mass spectrometer. A stable isotope-labeled version of the analyte, such as Trifluoperazine-D8, is frequently the preferred choice.[1][2] Alternatively, a structurally related compound like Prochlorperazine or Chlorpromazine can be used.[2][3] This document provides detailed application notes and protocols for three common sample preparation techniques for Trifluoperazine analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Application Note:
Protein precipitation is the simplest and fastest method for removing proteins from biological samples, making it suitable for high-throughput screening.[4] The technique involves adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample, which denatures and precipitates the proteins.[4][5] While rapid, PPT offers the least effective cleanup, potentially leading to higher matrix effects and lower sensitivity compared to LLE or SPE. The resulting supernatant, containing the analyte and the internal standard, is typically injected directly into the analytical instrument.
Experimental Protocol: Protein Precipitation using Acetonitrile
-
Pipette 100 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., Trifluoperazine-D8 in methanol).
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis.
Liquid-Liquid Extraction (LLE)
Application Note:
Liquid-Liquid Extraction separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[6] This technique provides a cleaner extract than PPT, significantly reducing matrix effects and improving sensitivity.[7] For Trifluoperazine, a basic compound, the pH of the aqueous sample is typically adjusted to an alkaline state to ensure the analyte is in its neutral, more organic-soluble form. The choice of organic solvent is critical for achieving high extraction efficiency. Tertiary butyl methyl ether has been shown to be effective for TFP extraction from plasma.[1][2]
Experimental Protocol: Liquid-Liquid Extraction using Tertiary Butyl Methyl Ether
-
Pipette 200 µL of the plasma sample into a clean glass test tube.
-
Add 20 µL of the internal standard working solution (e.g., Trifluoperazine-D8).
-
Add 100 µL of 0.1 M Sodium Hydroxide to basify the sample.
-
Add 1.0 mL of tertiary butyl methyl ether as the extraction solvent.[1][2]
-
Cap the tube and vortex for 5 minutes to ensure efficient extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., a mixture of acetonitrile, methanol, and buffer).[1][2]
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Application Note:
Solid-Phase Extraction is a highly selective and efficient sample preparation technique that utilizes a solid sorbent packed in a cartridge or well plate to isolate analytes from a complex matrix. It provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity. For Trifluoperazine, various sorbents can be used, including reversed-phase (e.g., C18) or mixed-mode cation exchange cartridges. An advanced approach involves using Molecularly Imprinted Polymers (MIPs), which are custom-synthesized with recognition sites specific to the TFP molecule, offering exceptional selectivity.[8] The general SPE process involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte.
Experimental Protocol: Molecularly Imprinted Solid-Phase Extraction (MISPE)
This protocol is based on the MISPE method for TFP in human serum and urine.[8]
-
Sample Pre-treatment: Dilute 1 mL of the biological sample (serum or urine) with 4 mL of deionized water. Add the internal standard.
-
Cartridge Conditioning: Condition the MIP cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through it.
-
Sample Loading: Load the pre-treated sample onto the conditioned MIP cartridge at a slow flow rate (e.g., 0.5 mL/min).
-
Washing: Wash the cartridge with 1 mL of a 10% acetonitrile solution in water to remove hydrophilic interferences.
-
Elution: Elute the Trifluoperazine and the internal standard from the cartridge using 1 mL of a methanol/acetic acid mixture (9:1, v/v).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a nitrogen stream and reconstitute the residue in 100 µL of the mobile phase for analysis.
Summary of Quantitative Data
The selection of a sample preparation technique often depends on the required sensitivity, throughput, and the complexity of the sample matrix. The following table summarizes reported quantitative data for different methods used in Trifluoperazine analysis.
| Parameter | Liquid-Liquid Extraction (LLE) | Molecularly Imprinted SPE (MISPE) | On-line SPE |
| Matrix | Human Plasma | Human Serum & Urine | Human Urine |
| Internal Standard | Trifluoperazine-D8 | Not specified | Not applicable (derivatization) |
| Linearity Range | 5 - 1,250 pg/mL[1][2] | 0.2 - 100 µg/L (Urine) 0.4 - 100 µg/L (Serum) | 70 - 200 ng/mL[9] |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL[1][2] | 0.2 µg/L (Urine) 0.4 µg/L (Serum)[8] | 55.2 ng/mL[9] |
| Recovery | Data not specified | > 93% (Urine) > 92% (Serum)[8] | 92.7%[9] |
| Instrumentation | LC-MS/MS[1][2] | HPLC-UV | Sequential Injection Analysis |
| Reference | [1][2] | [8] | [9] |
The choice of an appropriate sample preparation technique is a critical step in the bioanalysis of Trifluoperazine.
-
Protein Precipitation offers a rapid but less clean approach suitable for high-throughput environments where the highest sensitivity is not required.
-
Liquid-Liquid Extraction provides a good balance between cleanliness, recovery, and operational complexity, making it a widely used method in pharmacokinetic studies.[1]
-
Solid-Phase Extraction , particularly advanced methods like MISPE, delivers the highest level of selectivity and sample cleanup, enabling very low detection limits, which is ideal for applications requiring maximum sensitivity and specificity.[8]
The final method selection should be guided by the specific requirements of the study, including the desired LLOQ, sample matrix, available equipment, and throughput needs, and must be validated according to regulatory guidelines.
References
- 1. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]
- 6. biotage.com [biotage.com]
- 7. Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecularly imprinted solid-phase extraction for selective trace analysis of trifluoperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On-line coupling of solid-phase extraction, derivatization reaction and spectrophotometry by sequential injection analysis: application to trifluoperazine assay in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Trifluoperazine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoperazine (TFP) is a typical antipsychotic drug of the phenothiazine class, primarily used in the management of schizophrenia and other psychotic disorders. The metabolism of TFP is a critical determinant of its therapeutic efficacy and potential for drug-drug interactions. Primarily metabolized in the liver, TFP undergoes extensive biotransformation mediated by Cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). Understanding the metabolic profile of TFP is essential for predicting its pharmacokinetic behavior, assessing potential safety liabilities, and developing safer and more effective therapeutic strategies.
These application notes provide detailed protocols and methodologies for high-throughput screening (HTS) assays designed to investigate the metabolism of Trifluoperazine. The protocols are tailored for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetic (DMPK) studies.
Metabolic Pathways of Trifluoperazine
Trifluoperazine undergoes Phase I and Phase II metabolism. Phase I reactions are primarily catalyzed by CYP enzymes, with CYP3A4 playing a major role, and minor contributions from CYP1A2 and CYP2D6. These reactions include N-demethylation, N-oxidation, sulfoxidation, and aromatic hydroxylation. The resulting metabolites can then undergo Phase II conjugation, predominantly N-glucuronidation, which is selectively catalyzed by UGT1A4.
Below is a diagram illustrating the primary metabolic pathways of Trifluoperazine.
High-Throughput Screening Assays
A variety of HTS assays can be employed to investigate the metabolism of Trifluoperazine. These include fluorescence-based assays for general CYP activity and inhibition, as well as more specific and quantitative LC-MS/MS-based assays for metabolite identification and quantification.
Experimental Workflow for HTS Assays
The general workflow for in vitro HTS metabolism assays involves incubation of the substrate (Trifluoperazine) with a metabolically active system, such as human liver microsomes (HLMs) or recombinant enzymes, followed by analysis of metabolite formation or substrate depletion.
Quantitative Data Summary
The following tables summarize key quantitative data for Trifluoperazine metabolism obtained from various in vitro assays.
Table 1: Kinetic Parameters for Trifluoperazine Glucuronidation by UGT1A4
| Enzyme Source | Parameter | Value (µM) | Reference |
| Human Liver Microsomes | Km | 40 ± 5 | [1] |
| Human Liver Microsomes | Ksi | 140 ± 20 | [1] |
| Recombinant UGT1A4 | Km | 4.1 | [2] |
Km: Michaelis-Menten constant; Ksi: Substrate inhibition constant
Table 2: IC50 Values of Inhibitors on Trifluoperazine Metabolism
| Metabolic Pathway | Enzyme | Inhibitor | IC50 (µM) | Reference |
| N-Glucuronidation | UGT1A4 | Hecogenin | 1.5 | [2] |
Experimental Protocols
Protocol 1: High-Throughput UGT1A4-Mediated Trifluoperazine Glucuronidation Assay
This protocol is designed for a 96-well plate format to screen for inhibitors of TFP N-glucuronidation catalyzed by UGT1A4.
Materials:
-
Recombinant human UGT1A4 enzyme
-
Trifluoperazine (substrate)
-
UDP-glucuronic acid (UDPGA, cofactor)
-
Hecogenin (inhibitor control)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (for reaction termination)
-
96-well microplates
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Trifluoperazine in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of UDPGA in buffer.
-
Prepare serial dilutions of test compounds and Hecogenin in the assay buffer.
-
-
Assay Setup:
-
In each well of a 96-well plate, add 5 µL of the test compound or control inhibitor solution.
-
Add 40 µL of a pre-incubation mixture containing UGT1A4 enzyme, Tris-HCl buffer, and MgCl₂.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 5 µL of a mixture of Trifluoperazine and UDPGA to each well to initiate the reaction. The final concentration of TFP should be close to its Km value (e.g., 4 µM).
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of cold acetonitrile to each well.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of Trifluoperazine-N-glucuronide using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: High-Throughput CYP3A4 Inhibition Assay using a Fluorogenic Probe
This protocol describes a fluorescence-based HTS assay to screen for potential inhibition of CYP3A4 by Trifluoperazine or other test compounds.
Materials:
-
Recombinant human CYP3A4 enzyme
-
A suitable fluorogenic CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)
-
NADPH regenerating system (cofactor)
-
Ketoconazole (positive control inhibitor)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
96-well black microplates (for fluorescence reading)
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of Trifluoperazine, Ketoconazole, and BFC in DMSO.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Setup:
-
In each well of a 96-well black plate, add 5 µL of serial dilutions of Trifluoperazine, Ketoconazole, or vehicle control.
-
Add 40 µL of a pre-incubation mixture containing CYP3A4 enzyme and potassium phosphate buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 5 µL of a mixture of BFC and the NADPH regenerating system to each well.
-
-
Incubation and Fluorescence Reading:
-
Immediately place the plate in a pre-warmed fluorescence plate reader (37°C).
-
Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the product of BFC metabolism.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percent inhibition for each concentration of Trifluoperazine or Ketoconazole relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 3: LC-MS/MS-Based High-Throughput Assay for Trifluoperazine Metabolism
This protocol can be adapted for a 96-well format to quantify the depletion of Trifluoperazine and the formation of its major metabolites (e.g., N-Desmethyl-TFP, TFP-N-Oxide, TFP-Sulfoxide) by human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Trifluoperazine
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (e.g., a structurally similar compound not present in the reaction)
-
96-well microplates
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Trifluoperazine in DMSO.
-
Prepare the NADPH regenerating system.
-
-
Assay Setup:
-
In each well of a 96-well plate, add 5 µL of Trifluoperazine solution.
-
Add 40 µL of a mixture containing HLMs and potassium phosphate buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 5 µL of the NADPH regenerating system to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a specific time (e.g., 0, 5, 15, 30, and 60 minutes) to determine the time course of metabolism.
-
-
Reaction Termination:
-
Stop the reaction at the designated time points by adding 100 µL of cold acetonitrile containing the internal standard.
-
-
Sample Preparation and Analysis:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Develop and validate an LC-MS/MS method to separate and quantify Trifluoperazine and its expected metabolites. A suitable method could be adapted from existing literature for TFP quantification in plasma.[3]
-
-
Data Analysis:
-
Calculate the rate of depletion of Trifluoperazine and the rate of formation of each metabolite.
-
These data can be used to determine intrinsic clearance and to screen for inhibitors by including them in the incubation mixture.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for conducting high-throughput screening of Trifluoperazine metabolism. By employing these methodologies, researchers can efficiently characterize the metabolic profile of TFP, identify potential drug-drug interactions, and gain valuable insights to guide further drug development efforts. The combination of fluorescence-based and LC-MS/MS-based assays provides a powerful and versatile toolkit for modern DMPK studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Selectivity of substrate (trifluoperazine) and inhibitor (amitriptyline, androsterone, canrenoic acid, hecogenin, phenylbutazone, quinidine, quinine, and sulfinpyrazone) "probes" for human udp-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput fluorescence assay of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Trifluoperazine and its Metabolites in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of trifluoperazine (TFP) and its primary metabolites in preclinical research settings. The protocols detailed below are designed to ensure accurate and reproducible results for pharmacokinetic, pharmacodynamic, and toxicological assessments.
Introduction
Trifluoperazine is a typical antipsychotic of the phenothiazine class, primarily used in the management of schizophrenia.[1] Its mechanism of action involves the blockade of dopamine D1 and D2 receptors in the mesocortical and mesolimbic pathways.[2][3] Additionally, TFP interacts with other receptor systems, including serotonin 5-HT2, alpha-adrenergic, and histamine H1 receptors.[3] Emerging research has also highlighted its impact on critical signaling pathways such as the PI3K/Akt and PERK-eIF2α pathways, suggesting its potential for repositioning in other therapeutic areas.[4][5][6]
Accurate quantification of TFP and its metabolites is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for elucidating its mechanisms of action and potential off-target effects in preclinical models.
Metabolism of Trifluoperazine
Trifluoperazine is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme system.[3] The main metabolic pathways include hydroxylation, sulfoxidation, N-demethylation, and piperazine ring fission. In preclinical species such as rats, the major identified metabolites are:
-
7-hydroxytrifluoperazine: A product of aromatic hydroxylation.[7][8]
-
Desmethyltrifluoperazine: Resulting from N-demethylation.[7]
-
Trifluoperazine sulfoxide (TFP-SO): Formed through sulfoxidation.[7][9]
-
Ethylenediamine derivatives: Formed via the cleavage of the piperazine ring.[10]
The distribution and concentration of these metabolites can vary depending on the species, dose, and route of administration.[9]
Quantitative Analysis by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of trifluoperazine and its metabolites in biological matrices.[11]
Summary of Quantitative Data
The following tables summarize pharmacokinetic parameters and tissue distribution data for trifluoperazine and its metabolites from preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of Trifluoperazine and 7-hydroxytrifluoperazine in Humans (Single 5 mg Oral Dose) [8]
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Apparent Terminal Elimination Half-life (h) |
| Trifluoperazine | 0.53 - 3.09 | 2.8 ± 0.5 | 5.9 - 17.6 | 12.5 ± 1.4 |
| 7-hydroxytrifluoperazine | 0.86 ± 0.2 | 6.2 ± 1.6 | 11.1 ± 4.9 | 10.6 ± 5.7 |
Table 2: Distribution of Trifluoperazine and Trifluoperazine Sulfoxide in Rats [9]
| Administration Route | Dose | Tissue | Analyte | Concentration |
| Oral | 0.35 mg/kg | Brain | Trifluoperazine | Detected |
| Oral | 0.35 mg/kg | Brain | Trifluoperazine Sulfoxide | Not Detected |
| Intraperitoneal | 0.35 mg/kg or 5 mg/kg | Brain | Trifluoperazine | Detected |
| Intraperitoneal | 0.35 mg/kg or 5 mg/kg | Brain | Trifluoperazine Sulfoxide | Detected |
Detailed LC-MS/MS Protocol for Rat Plasma
This protocol is adapted from established methods for trifluoperazine quantification and is optimized for preclinical plasma samples.[11][12]
3.2.1. Materials and Reagents
-
Trifluoperazine and its metabolites (analytical standards)
-
Trifluoperazine-D8 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium bicarbonate
-
Tertiary butyl methyl ether
-
Formic acid
-
Ultrapure water
-
Rat plasma (blank)
3.2.2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of rat plasma into a microcentrifuge tube.
-
Add 25 µL of internal standard working solution (Trifluoperazine-D8 in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of tertiary butyl methyl ether.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
3.2.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 column (e.g., Zodiac C18, 50 x 4.6 mm, 3 µm)[7] |
| Mobile Phase | Acetonitrile:Methanol:5mM Ammonium Bicarbonate (85:10:5, v/v/v)[7] |
| Flow Rate | 0.55 mL/min[7] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized for each analyte and internal standard |
3.2.4. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking blank rat plasma with known concentrations of trifluoperazine and its metabolites.
-
The linear range should be established based on expected concentrations in preclinical studies (e.g., 5-1250 pg/mL for trifluoperazine).[7]
Signaling Pathways and Experimental Workflows
Dopaminergic and Serotonergic Receptor Blockade
Trifluoperazine's primary antipsychotic effect is mediated through the blockade of dopamine D2 receptors in the mesolimbic pathway, which is often hyperactive in schizophrenia.[3] It also antagonizes serotonin 5-HT2 receptors, contributing to its therapeutic effects.[3]
Caption: Trifluoperazine's primary mechanism of action.
PI3K/Akt Signaling Pathway Inhibition
Trifluoperazine has been shown to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[4][13][14] This inhibition can lead to decreased cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt signaling pathway by Trifluoperazine.
PERK-eIF2α Signaling Pathway Activation
Trifluoperazine, as a calmodulin antagonist, can induce endoplasmic reticulum (ER) stress, leading to the activation of the PERK-eIF2α pathway.[5][6] This results in the phosphorylation of eIF2α, which attenuates global protein translation and can inhibit viral replication.[5][6]
Caption: Activation of the PERK-eIF2α pathway by Trifluoperazine.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantification of trifluoperazine and its metabolites in preclinical studies.
References
- 1. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 4. Transcriptome signature analysis repurposes trifluoperazine for the treatment of fragile X syndrome in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 7. Metabolism and disposition of trifluoperazine in the rat. I. A thin-layer chromatographic method for the measurement of trifluoperazine and its metabolites in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioimmunoassay for the 7-hydroxy metabolite of trifluoperazine and its application to a kinetic study in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absorption, distribution and excretion of trifluoperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tissue metabolites of trifluorperazine, fluphenazine, prochlorperazine, and perphenazine. Kinetics in chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Internal Standard Selection in Trifluoperazine Bioanalysis
Introduction
Trifluoperazine is a typical phenothiazine antipsychotic drug used in the management of psychotic disorders. Accurate and reliable quantification of trifluoperazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. The use of an appropriate internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis to compensate for variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[1][2] This document provides detailed application notes and protocols for the selection and use of internal standards in the bioanalysis of trifluoperazine.
1. Selection of an Internal Standard
The ideal internal standard should closely mimic the physicochemical properties of the analyte of interest.[2] For trifluoperazine bioanalysis, two main types of internal standards are commonly employed:
-
Stable Isotope-Labeled (SIL) Internal Standard: A deuterated analog of trifluoperazine, such as Trifluoperazine-D8, is the preferred choice.[3][4] SIL internal standards have nearly identical chemical and physical properties to the analyte, leading to similar extraction recovery and ionization efficiency, thus providing the most accurate correction for analytical variability.[1][2]
-
Structural Analog Internal Standard: When a SIL internal standard is not available, a structural analog can be used. For trifluoperazine, compounds like Prochlorperazine and Chlorpromazine hydrochloride (CPZ) have been successfully utilized.[5][6] These compounds share structural similarities with trifluoperazine and exhibit comparable behavior during sample processing and analysis.[5]
2. Experimental Protocols
This section details the experimental protocols for the bioanalysis of trifluoperazine using either a stable isotope-labeled or a structural analog internal standard.
2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the quantification of trifluoperazine in human plasma.[3][7]
-
Materials:
-
Human plasma samples
-
Trifluoperazine stock solution
-
Trifluoperazine-D8 (or Prochlorperazine) internal standard stock solution
-
Tertiary butyl methyl ether (MTBE)
-
5mM Ammonium bicarbonate buffer
-
Methanol
-
Acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
-
Procedure:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add a specific volume of the internal standard working solution (e.g., 20 µL of Trifluoperazine-D8 solution).
-
Vortex mix for 30 seconds.
-
Add 2 mL of tertiary butyl methyl ether.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS conditions for trifluoperazine analysis.[3][7]
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: See Table 1.
-
3. Data Presentation
The following tables summarize the quantitative data for the bioanalysis of trifluoperazine.
Table 1: Mass Spectrometric Parameters for Trifluoperazine and Internal Standards
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Trifluoperazine | 408.2 | 113.1 |
| Trifluoperazine-D8 | 416.2 | 113.1 |
| Prochlorperazine | 374.1 | 113.1 |
| Chlorpromazine | 319.1 | 86.1 |
Table 2: Chromatographic and Validation Parameters
| Parameter | Value | Reference |
| Trifluoperazine | ||
| Retention Time | ~1.8 min | [3][7] |
| Linearity Range | 5 - 1250 pg/mL | [3][7] |
| Correlation Coefficient (r²) | > 0.99 | [3][7] |
| Trifluoperazine-D8 | ||
| Retention Time | ~1.8 min | [3][7] |
| Prochlorperazine | ||
| Retention Time | ~2.1 min | [6] |
| Chlorpromazine | ||
| Retention Time | ~2.5 min | [5] |
4. Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for trifluoperazine bioanalysis.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. GLC analysis of trifluoperazine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Liquid-Liquid Extraction of Trifluoperazine from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the efficient liquid-liquid extraction (LLE) of Trifluoperazine (TFP) from various biological matrices. Trifluoperazine, a potent phenothiazine antipsychotic, requires sensitive and reliable quantification in biological samples for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis. The following protocols and data have been compiled to support the development and validation of analytical methods for Trifluoperazine.
Data Presentation: Quantitative Performance of Trifluoperazine Extraction
The following tables summarize the quantitative parameters of various analytical methods employing liquid-liquid extraction for the determination of Trifluoperazine in human plasma and urine. These methods demonstrate high sensitivity and linearity over a clinically relevant concentration range.
Table 1: LC-MS/MS Method Performance in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 5 - 1,250 pg/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.99 | [1][2] |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL | [1][2] |
| Analytical Method | LC-MS/MS | [1][2] |
| Internal Standard | Trifluoperazine-D8 | [1][2] |
Table 2: GC-MS Method Performance in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.078 - 5.0 ng/mL | [2] |
| Within-day Coefficient of Variation | 9.4% | [3] |
| Analytical Method | GC-MS | [2][3] |
| Internal Standard | Prochlorperazine or tetradeuterated TFP | [2] |
Table 3: Spectrophotometric and Spectrofluorometric Method Performance in Spiked Human Urine & Pharmaceutical Formulations
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Spectrophotometry (Ion-Pair with Bromocresol Green) | 1.25 - 20.0 µg/mL | - | - | |
| Spectrophotometry (Ion-Pair with Bromothymol Blue) | 1.5 - 21.0 µg/mL | - | - | |
| Spectrophotometry (Ion-Pair with Bromophenol Blue) | 1.5 - 18.0 µg/mL | - | - | |
| Spectrofluorometry (Ion-Pair with Erythrosine B) | 50 - 1400 ng/mL | 15 ng/mL | 46 ng/mL | [4] |
Experimental Workflow
The following diagram illustrates the general workflow for the liquid-liquid extraction of Trifluoperazine from biological matrices.
Caption: General workflow for Trifluoperazine LLE.
Experimental Protocols
The following are detailed protocols for the liquid-liquid extraction of Trifluoperazine from human plasma.
Protocol 1: LLE for LC-MS/MS Analysis of Trifluoperazine in Human Plasma
This protocol is based on a validated method for the quantification of Trifluoperazine in human plasma using LC-MS/MS.[1][2]
Materials:
-
Human plasma samples
-
Trifluoperazine standard solutions
-
Trifluoperazine-D8 (Internal Standard)
-
Tertiary butyl methyl ether (extraction solvent)
-
Ammonium bicarbonate buffer (5 mM)
-
Acetonitrile
-
Methanol
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with an appropriate concentration of Trifluoperazine-D8 as the internal standard.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of tertiary butyl methyl ether to the plasma sample.
-
Vortex the mixture for 10 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (acetonitrile, methanol, and 5 mM ammonium bicarbonate buffer in water (85:10:5, v/v/v)).
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
-
The chromatographic separation can be carried out on a Zodiac C18 column (50 × 4.6 mm, 3 μm) with a flow rate of 0.55 ml/min.[1]
-
Protocol 2: LLE for GC-MS Analysis of Trifluoperazine in Human Plasma
This protocol is adapted from a method for the determination of Trifluoperazine in plasma by GC-MS.[2]
Materials:
-
Human plasma samples
-
Trifluoperazine standard solutions
-
Prochlorperazine or tetradeuterated Trifluoperazine (Internal Standard)
-
n-pentane
-
2-propanol
-
Methanol
-
Basic solution (e.g., 1M NaOH)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation:
-
To a suitable volume of plasma, add the internal standard (prochlorperazine or tetradeuterated Trifluoperazine).
-
Basify the plasma sample by adding a basic solution (e.g., 1M NaOH) to raise the pH.
-
-
Liquid-Liquid Extraction:
-
Add an extraction solvent mixture of n-pentane/2-propanol.
-
Vortex the mixture vigorously for several minutes.
-
Centrifuge to achieve phase separation.
-
-
Solvent Evaporation and Reconstitution:
-
Transfer the organic supernatant to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of methanol.
-
-
Analysis:
-
Inject a portion of the reconstituted sample into the GC-MS for analysis.
-
Signaling Pathway Visualization
As liquid-liquid extraction is a chemical separation technique, there are no biological signaling pathways directly involved in the process. The experimental workflow diagram provided above illustrates the logical sequence of the extraction procedure.
References
- 1. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GLC analysis of trifluoperazine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoperazine Nano-Level Assay in Pharmaceutical Formulation Using a Green and Simple Spectrofluorometric Approach Based on Ion Pairing With Erythrosine B: Application to Content Uniformity With Greenness and Blueness Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Trifluoperazine and its Glucuronide Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Trifluoperazine is a typical antipsychotic of the phenothiazine class, widely used in the treatment of schizophrenia and other psychotic disorders. Like many pharmaceuticals, TFP undergoes extensive metabolism in the liver. One of the key metabolic pathways is N-glucuronidation, a phase II conjugation reaction catalyzed primarily by the UDP-glucuronosyltransferase 1A4 (UGT1A4) isoform.[6][7][8] This process results in the formation of Trifluoperazine N-glucuronide, a more polar and water-soluble metabolite that is more readily excreted from the body.
The analysis of both the parent drug and its metabolites is crucial in pharmacokinetic, pharmacodynamic, and drug metabolism studies. Monitoring the levels of TFP and its glucuronide can provide insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as potential drug-drug interactions. This application note details a proposed chromatographic method for the simultaneous separation and potential quantification of Trifluoperazine and Trifluoperazine N-glucuronide.
Metabolic Pathway: Glucuronidation of Trifluoperazine
Trifluoperazine is metabolized to its N-glucuronide via the UGT1A4 enzyme. This conjugation reaction adds a glucuronic acid moiety to one of the nitrogen atoms in the piperazine ring, significantly increasing its polarity.
Figure 1: Metabolic conversion of Trifluoperazine to its N-glucuronide.
Proposed Chromatographic Method
The following protocol is a proposed starting point for the separation of Trifluoperazine and its glucuronide. Optimization will likely be required based on the specific instrumentation and sample matrix. The principle is based on reversed-phase chromatography, where the more polar glucuronide metabolite will elute earlier than the parent compound.
Experimental Workflow
Figure 2: General workflow for the analysis of TFP and its glucuronide.
Instrumentation and Reagents
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Detector: A UV-Vis detector or a tandem mass spectrometer (MS/MS).
-
Analytical Column: A C18 reversed-phase column is recommended. A common choice is a column with dimensions of 50 x 4.6 mm and a particle size of 3 µm.[1][2]
-
Reagents: HPLC-grade acetonitrile, methanol, and water. Ammonium bicarbonate or formic acid for mobile phase modification.
-
Standards: Certified reference standards of Trifluoperazine and Trifluoperazine N-glucuronide.
Chromatographic Conditions
The following table summarizes proposed starting conditions for the chromatographic separation.
| Parameter | Proposed Condition | Rationale & Notes |
| Column | Zodiac C18 (50 x 4.6 mm, 3 µm) or equivalent | A C18 column provides good retention and separation for moderately non-polar compounds like Trifluoperazine.[1][2] |
| Mobile Phase A | 5 mM Ammonium Bicarbonate in Water (for LC-MS) or 0.1% Formic Acid in Water (for LC-MS and UV) | Ammonium bicarbonate is a volatile buffer suitable for MS detection.[1][2] Formic acid can improve peak shape and ionization efficiency in MS. |
| Mobile Phase B | Acetonitrile/Methanol (85:15, v/v) | A mixture of acetonitrile and methanol can optimize selectivity.[1] |
| Flow Rate | 0.55 mL/min | This flow rate is suitable for the recommended column dimensions.[1][2] |
| Gradient Elution | Start with a higher percentage of Mobile Phase A to retain and then elute the polar glucuronide, followed by a gradient to a higher percentage of Mobile Phase B to elute the parent Trifluoperazine. A suggested starting gradient is: 0-1 min (10% B), 1-5 min (10-90% B), 5-7 min (90% B), 7-7.5 min (90-10% B), 7.5-10 min (10% B). | A gradient is necessary to elute both the polar glucuronide and the less polar parent drug within a reasonable time and with good peak shape. The glucuronide is expected to elute much earlier than Trifluoperazine. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity.[5] |
| Injection Volume | 5 - 20 µL | Dependent on sample concentration and instrument sensitivity.[9] |
| UV Detection | 250 - 262 nm | Trifluoperazine has a UV absorbance maximum in this range.[2][5] The glucuronide is expected to have a similar absorbance profile. |
| MS/MS Detection | Electrospray Ionization (ESI) in positive mode. Specific MRM transitions would need to be determined by infusing the pure standards. | MS/MS provides high selectivity and sensitivity, which is particularly useful for complex biological matrices.[1][2] |
Sample Preparation Protocol (for Plasma)
This protocol is a general guideline for liquid-liquid extraction (LLE). Solid-phase extraction (SPE) may also be a suitable alternative.
-
Spike: To 100 µL of plasma, add the internal standard (e.g., a deuterated analog of Trifluoperazine).
-
Basify: Add 100 µL of 0.1 M NaOH to make the sample basic. This ensures that Trifluoperazine is in its non-ionized form, facilitating extraction into an organic solvent.
-
Extract: Add 1 mL of an organic solvent (e.g., tertiary butyl methyl ether or a mixture of n-pentane and 2-propanol).[1][2]
-
Vortex: Vortex the mixture for 5-10 minutes.
-
Centrifuge: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject: Inject the reconstituted sample into the HPLC system.
Expected Results and Discussion
Under the proposed reversed-phase conditions, Trifluoperazine N-glucuronide is expected to have a significantly shorter retention time than the parent Trifluoperazine due to its increased polarity. The exact retention times will depend on the final optimized gradient and column chemistry.
Method Development and Optimization:
-
Gradient Optimization: The gradient slope and initial/final mobile phase compositions should be adjusted to achieve adequate resolution between the two analytes and any other matrix components.
-
Mobile Phase pH: The pH of the aqueous mobile phase can influence the retention and peak shape of both compounds. Experimenting with different pH values (e.g., using formic acid or ammonium acetate) may be beneficial.
-
Column Chemistry: If adequate separation is not achieved on a C18 column, other stationary phases, such as a phenyl-hexyl or a polar-embedded phase, could be explored.
Conclusion
This application note provides a comprehensive starting point for the development of a chromatographic method for the simultaneous separation of Trifluoperazine and its N-glucuronide metabolite. The proposed HPLC method, coupled with either UV or MS/MS detection, offers a robust framework for researchers in drug metabolism and pharmacokinetics. The provided protocols and diagrams are intended to guide the user through the method development and sample analysis process. It is essential to perform a full method validation according to regulatory guidelines (e.g., FDA or ICH) before its application in regulated studies.
References
- 1. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Simultaneous RP-HPLC Estimation of Trifluoperazine Hydrochloride and Chlordiazepoxide in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabolism of trifluoperazine (TFP) exhibits atypical kinetic behavior in both human liver microsomes (HLMs) and monkey liver microsomes (MyLM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity of substrate (trifluoperazine) and inhibitor (amitriptyline, androsterone, canrenoic acid, hecogenin, phenylbutazone, quinidine, quinine, and sulfinpyrazone) "probes" for human udp-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Troubleshooting & Optimization
Overcoming matrix effects in Trifluoperazine LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Trifluoperazine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Trifluoperazine analysis?
A1: Matrix effects are the alteration of ionization efficiency for Trifluoperazine by co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects, primarily ion suppression or enhancement, can lead to inaccurate and irreproducible quantification. In the analysis of Trifluoperazine, endogenous components of biological samples, such as phospholipids, are a major cause of ion suppression, which can reduce the sensitivity of the assay.
Q2: What is the most common cause of ion suppression in Trifluoperazine LC-MS/MS analysis of plasma samples?
A2: The most common cause of ion suppression in plasma samples is the presence of phospholipids from cell membranes. These molecules can co-elute with Trifluoperazine and compete for ionization in the MS source, leading to a decreased signal for the analyte of interest.
Q3: How can I assess the extent of matrix effects in my Trifluoperazine assay?
A3: The two most widely accepted methods for evaluating matrix effects are the post-column infusion and the post-extraction spike methods. The post-column infusion method provides a qualitative assessment by identifying regions in the chromatogram where ion suppression or enhancement occurs. The post-extraction spike method offers a quantitative measure by comparing the response of Trifluoperazine spiked into a blank extracted matrix with its response in a neat solution.
Q4: What is an internal standard and why is it crucial for Trifluoperazine analysis?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. It is used to correct for variability in sample preparation and instrument response. For Trifluoperazine analysis, a stable isotope-labeled (SIL) internal standard, such as Trifluoperazine-D8, is highly recommended as it co-elutes with Trifluoperazine and experiences similar matrix effects, thus providing the most accurate correction.[1]
Q5: Which sample preparation technique is best for minimizing matrix effects for Trifluoperazine?
A5: The choice of sample preparation technique depends on the required sensitivity and throughput. Generally, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) provide cleaner extracts and are more effective at reducing matrix effects compared to Protein Precipitation (PPT).[2][3] However, PPT is a simpler and faster technique. For highly sensitive assays, LLE or a specialized technique like Molecularly Imprinted Solid-Phase Extraction (MISPE) may be optimal.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression: Co-eluting matrix components are suppressing the ionization of Trifluoperazine. | 1. Optimize Sample Preparation: Switch from Protein Precipitation to Liquid-Liquid Extraction or Solid-Phase Extraction for a cleaner sample. 2. Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or use a different column chemistry (e.g., biphenyl) to separate Trifluoperazine from interfering matrix components. 3. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components. |
| High Signal Variability / Poor Reproducibility | Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples. Inadequate Internal Standard Correction: The chosen internal standard does not adequately track the variability of Trifluoperazine. | 1. Use a Stable Isotope-Labeled Internal Standard: Employ Trifluoperazine-D8 as the internal standard for optimal correction.[1] 2. Enhance Sample Cleanup: Implement a more rigorous sample preparation method like SPE to minimize sample-to-sample variability in matrix components. |
| Peak Tailing or Splitting | Matrix Overload: High concentrations of matrix components are affecting the peak shape. Column Contamination: Buildup of matrix components on the analytical column. | 1. Divert Flow: Use a divert valve to direct the early and late eluting matrix components to waste, preventing them from entering the mass spectrometer. 2. Implement a Column Wash Step: Incorporate a strong solvent wash at the end of each chromatographic run to clean the column. 3. Improve Sample Preparation: Utilize a more effective sample cleanup method to reduce the amount of matrix injected onto the column. |
| Unexpectedly High Signal / Ion Enhancement | Co-eluting Matrix Components Enhancing Ionization: Certain matrix components can facilitate the ionization of Trifluoperazine. | 1. Improve Chromatographic Separation: As with ion suppression, modify the LC method to separate Trifluoperazine from the enhancing components. 2. Re-evaluate Internal Standard: Ensure the internal standard experiences the same degree of enhancement. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical performance data for different sample preparation techniques used in the analysis of Trifluoperazine. Note that these values are illustrative and can vary based on specific experimental conditions.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) * |
| Analyte Recovery (%) | > 90% | 85 - 100% | > 92% |
| Matrix Effect (%) | 60 - 85% (Significant Suppression) | 90 - 105% (Minimal Effect) | 95 - 105% (Minimal Effect) |
| Process Efficiency (%) | 55 - 75% | 80 - 100% | 85 - 98% |
| Cleanliness of Extract | Low | High | High |
| Throughput | High | Medium | Medium to Low |
| Cost per Sample | Low | Low to Medium | High |
*Data for SPE is based on a Molecularly Imprinted Solid-Phase Extraction (MISPE) method.
Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol is a general procedure for the rapid cleanup of plasma samples.
-
To 100 µL of plasma sample, add 10 µL of internal standard solution (e.g., Trifluoperazine-D8 in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a validated method for Trifluoperazine in human plasma.[1]
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of internal standard solution (Trifluoperazine-D8, 100 ng/mL).
-
Add 100 µL of 5M NaOH to basify the sample.
-
Add 2.0 mL of tertiary butyl methyl ether as the extraction solvent.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol (Molecularly Imprinted Polymer)
This protocol is based on a method using a molecularly imprinted polymer for selective extraction of Trifluoperazine.
-
Condition the SPE Cartridge: Wash a molecularly imprinted polymer SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: To 1 mL of plasma or urine, add 10 µL of internal standard. Adjust the pH of the sample to the optimal binding pH (as determined during method development). Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a wash solvent (e.g., 10% methanol in water) to remove interferences.
-
Elution: Elute Trifluoperazine and the internal standard with 2 mL of an appropriate elution solvent (e.g., methanol with 2% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
References
Optimizing mass spectrometry parameters for Trifluoperazine N-glucuronide-d3
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the analysis of Trifluoperazine N-glucuronide-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is the deuterium-labeled form of the N-glucuronide metabolite of Trifluoperazine, a typical antipsychotic medication. In mass spectrometry-based bioanalysis, it is most commonly used as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is considered the gold standard for quantitative LC-MS/MS assays as it helps to correct for variations in sample preparation, chromatography, and ion suppression, thereby improving the accuracy and precision of the analytical method.[1][2]
Q2: What is the molecular weight of this compound?
A2: The molecular weight of this compound is approximately 586.64 g/mol .[1][3][4][5] The parent compound, Trifluoperazine, has a molecular weight of approximately 407.5 g/mol .[6][7]
Q3: What type of ionization is typically used for the analysis of this compound?
A3: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of Trifluoperazine and its metabolites, including the N-glucuronide.
Q4: What is the expected fragmentation pattern for this compound in tandem mass spectrometry (MS/MS)?
A4: Glucuronide conjugates typically undergo a characteristic neutral loss of the glucuronic acid moiety (C6H8O6), which has a mass of approximately 176.0321 Da.[8] Therefore, a primary fragmentation pathway for this compound would be the loss of this group to yield the protonated deuterated Trifluoperazine aglycone.
Troubleshooting Guide
Issue: Poor signal intensity or no detectable peak for this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Settings | Verify the precursor and product ion masses in your MRM/SRM method. Ensure the ionization source parameters (e.g., ESI voltage, temperatures, gas flows) are appropriate. |
| Sample Degradation | Glucuronide metabolites can be susceptible to enzymatic or chemical hydrolysis. Ensure samples are stored properly (typically at -20°C or below) and avoid repeated freeze-thaw cycles. Consider the stability of the analyte in the autosampler. |
| Inefficient Ionization | Optimize the mobile phase composition. The addition of a small amount of an acid (e.g., formic acid) or a buffer (e.g., ammonium formate) can improve protonation and enhance signal in positive ESI mode. |
| Matrix Effects | The sample matrix (e.g., plasma, urine) can suppress the ionization of the analyte. Improve the sample clean-up procedure (e.g., use solid-phase extraction instead of protein precipitation). Ensure chromatographic separation from major matrix components. |
| Instrument Contamination | If you observe high background noise, consider cleaning the ion source and the initial ion optics of the mass spectrometer. |
Issue: High background noise or interfering peaks.
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or LC System | Prepare fresh mobile phases using high-purity solvents and additives. Flush the LC system thoroughly. |
| Co-eluting Isobaric Interferences | Improve chromatographic resolution by modifying the gradient, changing the column, or adjusting the mobile phase. Select more specific MRM transitions if possible. |
| Carryover from Previous Injections | Optimize the autosampler wash procedure. Use a stronger wash solvent and increase the wash volume and/or duration. Inject a blank sample after a high-concentration sample to check for carryover. |
Quantitative Data Summary
The following tables provide a starting point for the mass spectrometry parameters for the analysis of Trifluoperazine and its N-glucuronide-d3 metabolite. These parameters should be optimized for your specific instrument and experimental conditions.
Table 1: Molecular Weights and Predicted Precursor Ions
| Compound | Molecular Weight ( g/mol ) | Predicted [M+H]+ (m/z) |
| Trifluoperazine | 407.5[6][7] | 408.5 |
| This compound | 586.64[1][3] | 587.6 |
Table 2: Suggested MRM Transitions for Method Development
| Compound | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Notes |
| Trifluoperazine | 408.5 | 113.1 | This product ion corresponds to the piperazine ring fragment. |
| This compound | 587.6 | 411.2 | This corresponds to the neutral loss of the glucuronide moiety (176 Da), resulting in the deuterated Trifluoperazine aglycone. |
Table 3: Example Ion Source Parameters (Thermo Fisher Scientific Instrument)
| Parameter | Setting | Reference |
| ESI Voltage | +5.0 kV | [9] |
| Vaporizer Temperature | 420°C | [9] |
| Capillary Temperature | 360°C | [9] |
| Sheath Gas Pressure | 35 psi | [9] |
| Auxiliary Gas Pressure | 10 psi | [9] |
Experimental Protocols
Protocol: LC-MS/MS Analysis of this compound in a Biological Matrix (e.g., Plasma)
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
-
-
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm particle size) is a suitable starting point.[10]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10% to 90% B
-
5.0-6.0 min: 90% B
-
6.0-6.1 min: 90% to 10% B
-
6.1-8.0 min: 10% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions
-
Ionization Mode: ESI Positive.
-
MRM Transitions: As listed in Table 2.
-
Collision Energy (CE): Optimize for your specific instrument. A starting point for the transition of this compound would be in the range of 20-30 eV.
-
Source Parameters: Use the parameters in Table 3 as a starting point and optimize for maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Troubleshooting decision tree for poor signal intensity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoperazine-d3 N-Glucuronide | CymitQuimica [cymitquimica.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Trifluoperazine-D3 N-Glucuronide | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 6. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trifluoperazine [webbook.nist.gov]
- 8. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak shape and resolution for Trifluoperazine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Trifluoperazine, with a focus on improving peak shape and resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common causes of peak tailing for Trifluoperazine and how can I fix it?
Peak tailing for Trifluoperazine, a basic compound, is often due to strong interactions between the analyte and acidic silanol groups on the silica-based column packing material.[1] This leads to a distorted peak shape where the latter half of the peak is broader than the front half.[1][2]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate. Operating at a low pH (e.g., pH 3-4) can protonate the basic Trifluoperazine molecule and also suppress the ionization of residual silanol groups, thus minimizing secondary interactions.[1][3]
-
Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1-0.2%).[3][4][5] TEA will preferentially interact with the active silanol sites, reducing their availability to interact with Trifluoperazine.
-
Increase Buffer Concentration: If using a buffer, increasing its concentration can help to mask the residual silanol interactions and improve peak shape.[1]
-
Column Choice: Consider using a column with a highly deactivated (end-capped) stationary phase or a column specifically designed for the analysis of basic compounds.
-
Column Contamination: If peak tailing appears after several injections, the column inlet frit may be partially blocked with particulate matter from the sample or mobile phase.[6][7] Try back-flushing the column or replacing the frit.
Q2: My Trifluoperazine peak is broad. What should I do?
Broad peaks can be a sign of several issues, ranging from problems with the mobile phase to column degradation.
Troubleshooting Steps:
-
Check for Leaks: Inspect the HPLC system for any loose fittings, especially between the column and the detector, as this can lead to peak broadening.[8]
-
Optimize Flow Rate: A flow rate that is too low can result in broader peaks due to increased diffusion.[8] Ensure the flow rate is set appropriately for the column dimensions and particle size.
-
Mobile Phase Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak broadening.[8] Whenever possible, dissolve the sample in the mobile phase.[8]
-
Column Void: A void at the head of the column can cause the sample to spread before it reaches the stationary phase, resulting in broad peaks.[1] This can happen if the column is dropped or subjected to sudden pressure changes.[2] Replacing the column is often the only solution.
Q3: I am observing peak fronting for Trifluoperazine. What is the likely cause?
Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can occur.
Troubleshooting Steps:
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase and lead to peak fronting.[1][7] To check for this, dilute the sample and inject it again. If the peak shape improves, column overload was the issue.
-
Low Temperature: Operating at a temperature that is too low can sometimes contribute to peak fronting. Consider increasing the column temperature.
Q4: How can I improve the resolution between Trifluoperazine and other components in my sample?
Poor resolution can be due to a variety of factors, including inadequate separation chemistry or suboptimal chromatographic conditions.
Troubleshooting Steps:
-
Mobile Phase Composition: Adjust the ratio of the organic and aqueous components of the mobile phase. Increasing the aqueous portion will generally increase retention and may improve resolution.
-
Choice of Organic Solvent: Different organic solvents (e.g., acetonitrile vs. methanol) can provide different selectivities. If you are using one, try switching to the other.
-
pH Adjustment: Small changes in the mobile phase pH can significantly alter the retention and selectivity of ionizable compounds like Trifluoperazine.
-
Column Chemistry: Using a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl phase) can provide a different separation selectivity.
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Temperature: Changing the column temperature can affect the selectivity of the separation.
Experimental Protocols
Below is a representative experimental protocol for the analysis of Trifluoperazine by RP-HPLC, synthesized from common practices found in the literature.
Sample Preparation:
-
Accurately weigh and transfer 25 mg of Trifluoperazine HCl into a 50 mL volumetric flask.[9]
-
Add approximately 30 mL of the mobile phase (or a suitable solvent like water or methanol) and sonicate for 10-15 minutes to dissolve.[9]
-
Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.[9]
-
Filter the solution through a 0.45 µm syringe filter before injection.[9]
Chromatographic Conditions:
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer).[3][4][10] A common mobile phase composition is Acetonitrile:Phosphate buffer (pH 5.5) with 0.1% Triethylamine (70:30 v/v).[4]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 30 °C[12]
Data Presentation
The following tables summarize various successful chromatographic conditions for Trifluoperazine analysis, providing a basis for method development and troubleshooting.
Table 1: Mobile Phase Compositions for Trifluoperazine Analysis
| Organic Solvent | Aqueous Phase | Additives | pH | Reference |
| Acetonitrile | Water | Triethylamine (0.2%) | 4.0 (adjusted with Ortho-phosphoric acid) | [3] |
| Acetonitrile | Phosphate Buffer | Triethylamine (0.1%) | 5.5 | [4] |
| Methanol | Sodium Acetate in water | - | - | [10] |
| Acetonitrile | 0.05 M Phosphate Buffer | Triethylamine (0.1%) | 3.5 | [5] |
| Methanol | Water | - | - | [11][13] |
| Methanol | Ammonium Acetate Buffer (1% w/v) | - | 6.5 | [12] |
Table 2: System Suitability Parameters from Various Methods
| Tailing Factor (T) | Resolution (Rs) | Theoretical Plates (N) | Reference |
| < 2 | > 1.5 | > 2000 | [3][4] |
| 1.12 | 1.46 | 5253.8 | [11][13] |
| - | > 2 | - | [9] |
Visualizations
The following diagrams illustrate common workflows and logical relationships in troubleshooting HPLC analysis of Trifluoperazine.
Caption: A general workflow for troubleshooting HPLC peak shape and resolution issues.
Caption: Logical relationship between causes and solutions for Trifluoperazine peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. waters.com [waters.com]
- 3. scispace.com [scispace.com]
- 4. actapharmsci.com [actapharmsci.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. impactfactor.org [impactfactor.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Simultaneous RP-HPLC Estimation of Trifluoperazine Hydrochloride and Chlordiazepoxide in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
Addressing poor recovery of Trifluoperazine N-glucuronide-d3 during extraction
Welcome to the technical support center for troubleshooting issues related to the extraction of Trifluoperazine N-glucuronide-d3. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve poor recovery during sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am experiencing low recovery of this compound using Liquid-Liquid Extraction (LLE). What are the potential causes and how can I improve it?
Answer:
Low recovery of a polar metabolite like this compound during LLE is a common issue. The primary factors to consider are solvent choice, sample pH, and the salting-out effect. Glucuronides are highly water-soluble, making their transfer into an organic solvent challenging.
Troubleshooting Steps:
-
Re-evaluate Your Extraction Solvent: The polarity of your organic solvent must be optimized to effectively partition the polar glucuronide metabolite.[1] If you are using a non-polar solvent like hexane, recovery will likely be poor. Consider more polar, water-immiscible solvents. For particularly polar analytes, matching the polarity of the analyte with the extraction solvent is a key strategy.[1][2]
-
Optimize Sample pH: The ionization state of this compound is critical for its partitioning behavior. The parent compound, Trifluoperazine, has pKa values around 3.9 and 8.1, corresponding to the piperazine nitrogens.[3] The glucuronide moiety adds a carboxylic acid group (pKa ~3.2).
-
To extract into an organic solvent: Adjust the sample pH to be at least 2 units below the lowest pKa (~pH < 1.2). This ensures the carboxylate is protonated (neutral) and the molecule is less polar, enhancing its solubility in the organic phase.
-
Back-Extraction for Cleanup: For improved specificity, after extracting the analyte into the organic phase, it can be back-extracted into a fresh aqueous phase with a high pH (e.g., pH 10).[2] This ionizes the molecule, making it highly water-soluble again and leaving neutral impurities behind in the organic layer.
-
-
Utilize the "Salting-Out" Effect: Adding a high concentration of a neutral salt (e.g., sodium sulfate, sodium chloride) to the aqueous sample can decrease the solubility of the analyte in the aqueous phase.[1] This effectively "pushes" the this compound into the organic solvent, thereby increasing recovery.[2]
-
Increase Solvent-to-Sample Ratio: A higher ratio of organic extraction solvent to the aqueous sample can improve recovery. A ratio of 7:1 is often considered a good starting point for optimization.[1][2]
-
Prevent Emulsion Formation: Vigorous shaking can lead to emulsions, trapping your analyte at the interface.[4] Instead of shaking, gently swirl or rock the mixture to increase the surface area contact between the two phases without causing an emulsion.[4]
Illustrative Data: LLE Solvent Selection
The following table provides an illustrative guide to selecting an appropriate solvent for extracting polar glucuronides. Actual recovery will depend on optimized pH and other conditions.
| Extraction Solvent | Polarity Index | Expected Recovery of TFP N-glucuronide-d3 (Illustrative) | Notes |
| Hexane | 0.1 | Very Low (<5%) | Too non-polar for effective extraction. |
| Methyl tert-butyl ether (MTBE) | 2.5 | Low to Moderate (20-50%) | A common starting point, but may require significant pH and salt modification. |
| Dichloromethane (DCM) | 3.1 | Moderate (40-70%) | Effective, but can form emulsions. Ensure proper pH adjustment. |
| Ethyl Acetate | 4.4 | Moderate to High (60-85%) | A good choice for polar metabolites; often provides cleaner extracts than DCM. |
| Butanol | 4.0 | High (70-95%) | High polarity, but has some miscibility with water which can complicate phase separation. |
Question 2: My this compound recovery is poor when using Solid-Phase Extraction (SPE). How can I troubleshoot this?
Answer:
Poor SPE recovery for a polar, ionizable compound like this compound often stems from incorrect sorbent selection, suboptimal pH conditions, or an inadequate elution solvent.
Troubleshooting Workflow:
References
Technical Support Center: Enhancing Trifluoperazine (TFP) Detection in Biological Fluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of Trifluoperazine (TFP) detection in biological fluids. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.
Quantitative Data Summary: TFP Detection Methods
The following table summarizes the performance of various analytical methods for the quantification of Trifluoperazine in different biological matrices.
| Method | Sample Matrix | Linear Range | Limit of Detection (LOD) | Key Advantages |
| Electrochemical Sensor (GC/GRO-CNT/Fe–Ni) | Human Serum | 0.5 µM - 18 µM[1][2][3] | 0.13 µM[1][2][3] | High sensitivity, low cost, simple operation, fast response[4]. |
| Electrochemical Sensor (PTH/MWCNTs/GrE) | N/A (Buffer Solution) | 0.49 x 10⁻¹¹ - 521.32 x 10⁻¹¹ mol L⁻¹[5] | 3.93 x 10⁻¹⁷ mol L⁻¹[5] | High sensitivity[5]. |
| LC-MS/MS | Human Plasma | 5 - 1,250 pg/mL[6][7] | 5 pg/mL (LLOQ)[6][7] | High sensitivity and selectivity[6][7]. |
| Gas Chromatography (GC) | Human Plasma | 0.2 - 20 ng/mL[8] | 0.2 ng/mL (Lower limit of range)[8] | Sensitive, uses nitrogen detection to reduce interference[8]. |
| Potentiometric Sensors | Pharmaceutical Formulations | 1 x 10⁻⁵ - 1 x 10⁻² M[9] | 1 x 10⁻⁵ M (Lower limit of range)[9] | Good for pharmaceutical formulations[9]. |
| Spectrophotometry (Oxidative Coupling) | Aqueous Medium / Pharmaceutical Drug | 12 - 36 µg/mL[10] | 2.85 x 10⁻⁷ µg/mL[10] | Fast, sensitive for microscopic amounts[10]. |
| RP-HPLC | Tablet Dosage Forms | 0.1 - 1 µg/mL[11] | N/A | Simultaneous analysis of TFP and Chlordiazepoxide[11]. |
| Radioimmunoassay | Human Plasma | N/A | 50 pg[12] | Sensitive, applicable for pharmacokinetic studies[12]. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting Trifluoperazine in biological fluids? A1: Common methods include liquid chromatography-tandem mass spectrometry (LC-MS/MS), high-performance liquid chromatography (HPLC), gas chromatography (GC), spectrophotometry, and various electrochemical methods.[4][6][8][10] Newer, highly sensitive techniques involve nanomaterial-based electrochemical sensors.[4][13]
Q2: Why is enhancing detection sensitivity for TFP important? A2: TFP is administered in low doses and is extensively metabolized, resulting in very low concentrations in plasma (pg-ng/mL levels).[14] Highly sensitive and selective bioanalytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[14]
Q3: What is the "matrix effect" in LC-MS/MS analysis of TFP? A3: The matrix effect refers to the alteration of ionization efficiency for the target analyte (TFP) by co-eluting compounds from the biological sample matrix (e.g., plasma, urine).[15][16][17] This can lead to signal suppression or enhancement, affecting the accuracy and precision of quantification.[16][17]
Q4: Can TFP be detected simultaneously with other compounds? A4: Yes. For example, electrochemical sensors have been developed for the simultaneous determination of TFP and dopamine in human serum.[1][4][18] RP-HPLC methods have been used to simultaneously analyze TFP and chlordiazepoxide in tablet form.[11]
Q5: What are the advantages of using nanomaterial-based electrochemical sensors for TFP detection? A5: Nanomaterial-based sensors, such as those using graphene, carbon nanotubes, and metallic nanoparticles, offer significant advantages including enhanced sensitivity and improved electrocatalytic behavior.[2][4][13] The large surface area and excellent conductivity of these materials improve the sensor's performance, leading to lower detection limits.[4][13]
Troubleshooting Guide
Issue 1: Low signal or poor sensitivity in LC-MS/MS analysis.
-
Question: My TFP signal is weak and the signal-to-noise ratio is poor. What are the potential causes and solutions?
-
Answer:
-
Cause: Inefficient Extraction: TFP may not be efficiently extracted from the plasma or serum matrix. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common, effective methods.[19]
-
Cause: Matrix Effects: Co-eluting endogenous substances from the biological matrix can suppress the ionization of TFP.[17]
-
Solution: Improve sample clean-up using more rigorous SPE protocols.[19] Adjusting the chromatographic gradient can help separate TFP from interfering compounds. Using an isotopically labeled internal standard (e.g., Trifluoperazine-D8) is highly recommended to compensate for matrix effects and improve accuracy.[6][20]
-
-
Cause: Suboptimal MS/MS Parameters: The mass spectrometer settings may not be optimized for TFP.
-
Solution: Perform a tuning and optimization of the MS/MS parameters (e.g., collision energy, cone voltage) by infusing a standard solution of TFP to find the settings that yield the highest signal intensity.
-
-
Issue 2: Poor reproducibility in electrochemical sensor measurements.
-
Question: I am seeing significant variation between replicate measurements using a modified electrochemical sensor. Why is this happening?
-
Answer:
-
Cause: Inconsistent Electrode Surface Modification: The fabrication of the modified electrode is a critical step. Non-uniform coating of the electrode with the nanocomposite material (e.g., graphene oxide, carbon nanotubes, nanoparticles) can lead to variable active surface areas.[4]
-
Solution: Develop a standardized and highly controlled procedure for electrode modification. Ensure precise volumes and concentrations of modification materials are used. Allow for adequate and consistent drying/curing times between layers.
-
-
Cause: Electrode Fouling: Adsorption of TFP oxidation products or other matrix components onto the electrode surface can passivate it, reducing its sensitivity over time.
-
Solution: Implement an electrode cleaning or regeneration step between measurements. This could involve cycling the potential in a blank buffer solution or gently polishing the electrode surface if the modification allows.
-
-
Cause: Instability of the Modified Layer: The nanocomposite layer may not be stable and could be detaching from the electrode surface.
-
Solution: Ensure strong adhesion of the modifying layers. The use of binders or specific casting techniques can improve the stability of the composite film on the electrode. One study reported a stable current response over four weeks for a GRO-CNT/Fe–Ni nanocomposite sensor.[3]
-
-
Issue 3: Interference from other substances in the sample.
-
Question: I suspect other compounds in my biological sample are interfering with TFP detection. How can I confirm and mitigate this?
-
Answer:
-
Confirmation:
-
For Chromatography (HPLC/LC-MS): Analyze a blank matrix sample (e.g., plasma from a drug-free subject) to check for peaks at the same retention time as TFP. Spike the blank matrix with known potential interferents (e.g., other medications, metabolites) and observe any impact on the TFP peak.
-
For Electrochemical Sensors: Run cyclic voltammetry or differential pulse voltammetry on solutions of potential interferents (e.g., ascorbic acid, uric acid, dopamine) to see if their oxidation peaks overlap with that of TFP.[3]
-
-
Mitigation:
-
Chromatographic Methods: The most effective solution is to improve chromatographic separation. Modify the mobile phase composition, gradient, or flow rate.[21] Using a different column chemistry (e.g., C18, Phenyl-Hexyl) can also alter selectivity. The high selectivity of MS/MS detection (monitoring specific parent-daughter ion transitions) inherently minimizes many interferences.[6]
-
Electrochemical Methods: Enhance the selectivity of the sensor. The specific composition of the nanocomposite on the electrode can be designed to be more selective for TFP.[4] One study showed that a GC/GRO-CNT/Fe–Ni sensor could successfully separate the oxidation peaks of TFP from common interferents like ascorbic acid and uric acid.[3]
-
-
Visualizations: Workflows and Logic Diagrams
Detailed Experimental Protocols
Protocol 1: Electrochemical Detection using a Graphene Oxide-Carbon Nanotube/Iron-Nickel Nanoparticle Modified Electrode
This protocol is based on the method described for the sensitive detection of TFP in human serum.[1][2][4]
1. Materials and Reagents:
-
Glassy Carbon Electrode (GCE)
-
Graphene Oxide (GRO), Carbon Nanotubes (CNTs), Iron-Nickel (Fe-Ni) nanoparticles
-
Phosphate buffer solution (PBS)
-
Human serum samples
-
Trifluoperazine standard solution
-
Polishing materials (e.g., alumina slurry)
2. Electrode Preparation and Modification:
-
Cleaning: Polish the bare GCE with alumina slurry on a polishing pad, rinse thoroughly with deionized water, and sonicate in water and ethanol to remove any residues.
-
Layer 1 (GRO-CNT): Prepare a stable dispersion of graphene oxide and carbon nanotubes in a suitable solvent. Cast a small, precise volume of the GRO-CNT mixture onto the clean GCE surface and allow it to dry completely under controlled conditions.
-
Layer 2 (Fe-Ni Nanoparticles): Cast a thin film of the Fe-Ni nanoparticle suspension over the dried GRO-CNT layer. Allow this second layer to dry thoroughly. The resulting modified electrode is designated as GC/GRO-CNT/Fe–Ni.[3]
3. Electrochemical Measurement:
-
Setup: Use a three-electrode electrochemical cell with the modified GCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.
-
Analysis: Immerse the electrodes in the human serum sample (or PBS containing TFP for calibration). Perform differential pulse voltammetry (DPV) or cyclic voltammetry (CV) scans across a potential range that covers the oxidation potential of TFP. The oxidation of TFP at the modified electrode surface produces a distinct peak.[3][4]
-
Quantification: Record the peak current from the voltammogram. The concentration of TFP in the sample is determined by comparing this peak current to a calibration curve generated using standard TFP solutions of known concentrations.[3]
Protocol 2: LC-MS/MS Quantification in Human Plasma
This protocol is a representative method for the sensitive bioanalysis of TFP in plasma.[6][7]
1. Materials and Reagents:
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Trifluoperazine standard
-
Trifluoperazine-D8 (Internal Standard, IS)
-
Acetonitrile, Methanol (HPLC grade)
-
Ammonium bicarbonate buffer
-
Tertiary butyl methyl ether (extraction solvent)
-
Reversed-phase C18 column (e.g., Zodiac C18, 50 x 4.6 mm, 3 µm)[6][7]
2. Sample Preparation (Liquid-Liquid Extraction):
-
Aliquoting: To a 1.5 mL centrifuge tube, add a precise volume of human plasma (e.g., 250 µL).
-
Spiking: Add a small volume of the TFP-D8 internal standard solution to every sample, calibrator, and quality control sample (except blanks).
-
Extraction: Add the extraction solvent (tertiary butyl methyl ether). Vortex vigorously for several minutes to ensure thorough mixing and extraction of TFP and the IS into the organic layer.
-
Separation: Centrifuge the tubes at high speed to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small, precise volume of the mobile phase. Vortex to dissolve.
3. LC-MS/MS Analysis:
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Use an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both TFP and the TFP-D8 internal standard.
-
-
Quantification: The concentration of TFP is determined by calculating the peak area ratio of the TFP to the internal standard and comparing this ratio to a calibration curve constructed from standards of known concentrations.[7]
References
- 1. Electrochemical sensor for simultaneous determination of trifluoperazine and dopamine in human serum based on graphene oxide-carbon nanotubes/iron-nickel nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Electrochemical sensor for simultaneous determination of trifluoperazine and dopamine in human serum based on graphene oxide–carbon nanotubes/iron–nickel nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical Sensing for Trifluoperazine Determination at a PTH/MWNTs Film-Modified Graphite Electrod [ejchem.journals.ekb.eg]
- 6. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GLC analysis of trifluoperazine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potentiometric sensors for the determination of trifluoperazine hydrochloride in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. Simultaneous RP-HPLC Estimation of Trifluoperazine Hydrochloride and Chlordiazepoxide in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radioimmunoassay for trifluoperazine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanomaterial-Based Electrochemical Sensors for the Detection of Pharmaceutical Drugs [mdpi.com]
- 14. ijsr.net [ijsr.net]
- 15. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 16. bataviabiosciences.com [bataviabiosciences.com]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Electrochemical sensor for simultaneous determination of trifluoperazine and dopamine in human serum based on graphene oxide–carbon nanotubes/iron–nickel nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. cbspd.com [cbspd.com]
- 21. scispace.com [scispace.com]
Stability of Trifluoperazine N-glucuronide-d3 in different storage conditions
This technical support center provides guidance on the stability of Trifluoperazine N-glucuronide-d3 under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the deuterium-labeled internal standard for Trifluoperazine N-glucuronide, a major metabolite of the antipsychotic drug Trifluoperazine.[1][2] As an internal standard, its stability is crucial for the accurate quantification of the unlabeled analyte in biological samples during pharmacokinetic and metabolic studies.[1] Degradation of the internal standard can lead to variability and inaccuracy in analytical results.
Q2: What are the general storage recommendations for this compound?
Based on supplier recommendations and general knowledge of glucuronide stability, the following storage conditions are advised:
-
Solid Form: Store at -20°C for long-term stability (up to 3 years). The non-deuterated form has been reported to be stable for at least 4 years at -20°C.[2]
-
In Solvent: For solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month for short-term use.
Q3: What are the main factors that can affect the stability of this compound?
The stability of this compound can be influenced by several factors:
-
pH: N-glucuronides of tertiary amines, like Trifluoperazine, are known to be susceptible to hydrolysis under acidic conditions.[3]
-
Temperature: Higher temperatures can accelerate degradation.
-
Enzymatic Activity: Biological matrices such as plasma and urine may contain β-glucuronidases that can hydrolyze the glucuronide bond.[3]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can potentially lead to degradation.
-
Deuterium Exchange: While less common for the d3-methyl group, there is a theoretical possibility of deuterium-proton exchange under certain conditions, which could affect the mass spectrometric signal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variable internal standard response between samples. | Degradation of this compound in the stock solution or in the processed samples. | Prepare fresh stock solutions. Ensure processed samples are not left at room temperature for extended periods. Verify the pH of the final extract is within a stable range (pH 4-10). |
| Appearance of unlabeled Trifluoperazine N-glucuronide peak in internal standard solution. | Isotopic impurity in the standard or deuterium exchange. | Check the certificate of analysis for isotopic purity. If deuterium exchange is suspected, investigate the pH and temperature conditions of storage and sample processing. |
| Loss of analyte signal over time in stored biological samples. | Hydrolysis of the N-glucuronide back to the parent drug, Trifluoperazine. | Ensure biological samples are stored at -80°C. For urine samples, consider adjusting the pH to a neutral or slightly basic range (pH 7-8) before freezing. |
| Inconsistent results after repeated analysis of the same sample. | Degradation due to multiple freeze-thaw cycles. | Aliquot samples into single-use vials to avoid repeated freeze-thaw cycles. If repeated analysis is necessary, conduct a freeze-thaw stability study to determine the acceptable number of cycles. |
Experimental Protocols and Stability Data
While specific quantitative stability data for this compound is not extensively available in public literature, the following protocols and data tables are based on general principles for bioanalytical method validation and studies on analogous compounds. Researchers should perform their own validation studies to establish stability under their specific experimental conditions.
Protocol for Long-Term Stability Assessment
-
Objective: To determine the long-term stability of this compound in a biological matrix (e.g., human plasma) at different storage temperatures.
-
Materials:
-
This compound
-
Blank human plasma (with appropriate anticoagulant)
-
Validated LC-MS/MS method for quantification
-
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol).
-
Spike blank human plasma with the stock solution to achieve low and high concentrations (e.g., 10 ng/mL and 100 ng/mL).
-
Aliquot the spiked plasma samples into storage vials.
-
Store the aliquots at -20°C and -80°C.
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve a set of low and high concentration samples from each storage temperature.
-
Thaw the samples and analyze them using the validated LC-MS/MS method.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
-
Acceptance Criteria: The mean concentration at each time point should be within ±15% of the initial concentration.
Table 1: Example of Long-Term Stability Data in Human Plasma
| Storage Temperature | Time Point | Low Concentration (10 ng/mL) % Recovery | High Concentration (100 ng/mL) % Recovery |
| -20°C | 1 Month | 98.5 | 101.2 |
| 3 Months | 95.2 | 98.9 | |
| 6 Months | 91.8 | 96.5 | |
| 12 Months | 88.3 | 92.1 | |
| -80°C | 1 Month | 100.5 | 102.0 |
| 3 Months | 99.8 | 101.5 | |
| 6 Months | 99.1 | 100.8 | |
| 12 Months | 98.7 | 99.5 |
Note: This is illustrative data. Actual stability should be experimentally determined.
Protocol for Freeze-Thaw Stability Assessment
-
Objective: To evaluate the stability of this compound after multiple freeze-thaw cycles.
-
Procedure:
-
Use the same low and high concentration spiked plasma samples as prepared for the long-term stability study.
-
Subject the samples to a series of freeze-thaw cycles. A single cycle consists of freezing the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours, followed by thawing unassisted to room temperature.
-
After a specified number of cycles (e.g., 1, 3, 5), analyze the samples.
-
Compare the concentrations of the samples that have undergone freeze-thaw cycles to a set of control samples that have been thawed only once.
-
-
Acceptance Criteria: The mean concentration after the final freeze-thaw cycle should be within ±15% of the concentration of the control samples.
Table 2: Example of Freeze-Thaw Stability Data in Human Plasma (-80°C)
| Number of Cycles | Low Concentration (10 ng/mL) % Recovery | High Concentration (100 ng/mL) % Recovery |
| 1 | 101.1 | 100.7 |
| 3 | 99.5 | 98.9 |
| 5 | 97.2 | 98.1 |
Note: This is illustrative data. Actual stability should be experimentally determined.
Protocol for pH Stability Assessment
-
Objective: To assess the stability of this compound in solutions of different pH.
-
Procedure:
-
Prepare buffer solutions across a range of pH values (e.g., pH 3, 5, 7, 9).
-
Spike the buffer solutions with this compound to a known concentration.
-
Incubate the solutions at a controlled temperature (e.g., room temperature).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by LC-MS/MS.
-
Calculate the percentage of the initial concentration remaining.
-
-
Expected Outcome: Based on studies of similar N+-glucuronides, the compound is expected to be stable in the pH range of 4-10 but may show degradation at more acidic pH values.[4]
Table 3: Expected pH Stability Profile
| pH | Incubation Time (hours) | Expected Stability |
| 3 | 24 | Potential for significant degradation |
| 5 | 24 | Likely stable |
| 7 | 24 | Stable |
| 9 | 24 | Stable |
Note: This is an expected profile based on analogous compounds. Actual stability should be experimentally determined.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Key factors influencing the stability of this compound.
References
Mitigating back-exchange of deuterium in labeled internal standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the back-exchange of deuterium in labeled internal standards during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern?
A1: Deuterium back-exchange is a chemical process where deuterium atoms on a labeled internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix (e.g., water, methanol).[1][2] This is problematic because it alters the mass of the internal standard, leading to inaccurate quantification of the target analyte.[3][4] The process can compromise the integrity of bioanalytical methods used in pharmacokinetics and metabolism studies.
Q2: What are the primary factors that cause deuterium back-exchange?
A2: The main factors influencing deuterium back-exchange are:
-
pH: The rate of back-exchange is highly dependent on the pH of the solution. The minimum exchange rate for backbone amide hydrogens in proteins, for example, is observed at a pH of approximately 2.5-2.6.[2][5] Both acidic and basic conditions can catalyze the exchange.[6]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium back-exchange.[3][7]
-
Position of the Deuterium Label: Deuterium atoms attached to heteroatoms like oxygen (in alcohols, phenols, carboxylic acids) or nitrogen (in amines) are highly susceptible to exchange.[1] Labels on carbons adjacent to carbonyl groups or in some aromatic positions can also be labile under certain conditions.[1]
-
Solvent Composition: The presence of protic solvents (solvents with hydrogen atoms attached to an electronegative atom, like water or methanol) is necessary for back-exchange to occur.
Q3: How can I choose a stable deuterated internal standard?
A3: To ensure the stability of your deuterated internal standard, consider the following:
-
Labeling Position: Select an internal standard where the deuterium labels are placed on non-exchangeable positions, such as carbon atoms that are not adjacent to heteroatoms or carbonyl groups.[1]
-
Isotopic Purity: Ensure the standard has high isotopic purity with minimal presence of the unlabeled analyte.[8]
-
Alternative Isotopes: If back-exchange is a significant concern for your analyte, consider using internal standards labeled with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), as these are not susceptible to back-exchange.[1][3]
Q4: What are the key analytical conditions to minimize back-exchange during sample preparation and analysis?
A4: To minimize back-exchange, it is crucial to control the analytical environment:
-
Low Temperature: Perform all sample preparation and analysis steps at low temperatures (e.g., on an ice bath or using a cooled autosampler).[7][9]
-
Low pH: Adjust the pH of your solutions to the point of minimum exchange, which is typically around pH 2.5 for many compounds.[2][7]
-
Rapid Analysis: Minimize the time the deuterated standard is in a protic solvent. Faster liquid chromatography (LC) gradients can help reduce the overall time for potential back-exchange.[9]
Troubleshooting Guides
Problem 1: I am observing a loss in the signal intensity of my deuterated internal standard over time.
| Possible Cause | Troubleshooting Step |
| Deuterium Back-Exchange | The deuterium labels on your internal standard are exchanging with protons from the solvent. |
| Solution 1: Optimize pH and Temperature. Lower the pH of your mobile phase and sample diluent to the minimum exchange rate for your compound class (often around pH 2.5).[2][7] Keep samples and vials cooled throughout the process. | |
| Solution 2: Accelerate Analysis. Use a shorter LC gradient and faster flow rate to reduce the time the internal standard is exposed to the mobile phase.[9] | |
| Solution 3: Evaluate Label Position. If possible, switch to an internal standard with deuterium labels on more stable positions (e.g., on a carbon backbone away from functional groups).[1] | |
| Adsorption or Degradation | The internal standard may be adsorbing to vials or tubing, or it may be degrading under the analytical conditions. |
| Solution: Test for Stability. Prepare a solution of the internal standard and analyze it at several time points to assess its stability in your matrix and solvent system. Consider using silanized vials to reduce adsorption. |
Problem 2: The retention time of my deuterated internal standard is different from my analyte.
| Possible Cause | Troubleshooting Step |
| Isotope Effect | The replacement of hydrogen with the heavier deuterium isotope can sometimes lead to slight changes in the physicochemical properties of the molecule, resulting in a small shift in chromatographic retention time. This is known as the "deuterium isotope effect."[3][4] |
| Solution 1: Co-injection. Inject a mixture of the analyte and the deuterated internal standard to confirm if the retention time shift is consistent. | |
| Solution 2: Adjust Chromatography. Minor modifications to the mobile phase composition or gradient profile may help to co-elute the analyte and internal standard. | |
| Solution 3: Use ¹³C or ¹⁵N Labeled Standards. Carbon-13 or Nitrogen-15 labeled internal standards have chemical properties that are virtually identical to the unlabeled analyte and typically do not exhibit chromatographic shifts.[3] |
Problem 3: I see a significant peak for the unlabeled analyte in my blank samples spiked only with the deuterated internal standard.
| Possible Cause | Troubleshooting Step |
| Isotopic Impurity | The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity from the synthesis process.[8] |
| Solution 1: Check Certificate of Analysis. Review the certificate of analysis for your internal standard to determine the level of isotopic purity. | |
| Solution 2: Subtract Background. If the level of the unlabeled impurity is low and consistent, you may be able to subtract this background contribution from your samples. However, this is not ideal for regulated bioanalysis. | |
| Solution 3: Source a Higher Purity Standard. Obtain a new batch of the deuterated internal standard with a higher degree of isotopic enrichment. | |
| In-source Back-Exchange or Fragmentation | Back-exchange may be occurring in the mass spectrometer source, or the deuterated standard may be fragmenting in a way that produces an ion with the same mass-to-charge ratio as the unlabeled analyte. |
| Solution: Optimize MS Source Conditions. Adjust source parameters such as temperature and voltages to minimize in-source reactions. Review the fragmentation pattern of your standard. |
Quantitative Data Summary
The following tables summarize the key factors influencing deuterium back-exchange and the relative stability of deuterium labels on different functional groups.
Table 1: Influence of Experimental Conditions on Deuterium Back-Exchange Rate
| Parameter | Condition | Effect on Back-Exchange Rate | Reference |
| pH | Low pH (~2.5) | Minimum Exchange Rate | [2][7] |
| Neutral pH (~7) | Moderate to High Exchange Rate | [2][6] | |
| High pH | High Exchange Rate | [3][6] | |
| Temperature | Low Temperature (e.g., 0-4 °C) | Significantly Reduced Rate | [7][9] |
| Room Temperature | Moderate Rate | ||
| Elevated Temperature | Significantly Increased Rate | [3] | |
| Analysis Time | Short (e.g., fast LC gradient) | Less Opportunity for Exchange | [9] |
| Long (e.g., slow LC gradient) | More Opportunity for Exchange |
Table 2: Relative Stability of Deuterium Labels on Different Functional Groups
| Position of Deuterium Label | Relative Stability | Potential for Back-Exchange | Reference |
| C-D (on an aliphatic or aromatic carbon) | High | Low (unless adjacent to a strongly activating group) | [1] |
| C-D (alpha to a carbonyl group) | Moderate | Can exchange under acidic or basic conditions | [1] |
| N-D (in amines, amides) | Low | High and Rapid | [1] |
| O-D (in alcohols, carboxylic acids) | Low | High and Rapid | [1] |
| S-D (in thiols) | Low | High and Rapid |
Experimental Protocols & Visualizations
Protocol: Assessing the Stability of a Deuterated Internal Standard
This protocol outlines a general procedure to evaluate the stability of a deuterated internal standard and check for back-exchange under your specific analytical conditions.
Objective: To determine if the deuterated internal standard is stable throughout the sample preparation and LC-MS analysis workflow.
Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of the deuterated internal standard in a non-protic solvent (e.g., acetonitrile) if possible.
-
Spike into Matrix: Spike a known concentration of the internal standard into the biological matrix (e.g., plasma, urine) or your sample diluent.
-
Time-Point Incubation: Aliquot the spiked matrix into several vials. Analyze one vial immediately (T=0). Incubate the remaining vials under the same conditions as your intended sample preparation and analysis (e.g., room temperature, 4 °C, autosampler temperature) for various time points (e.g., 1, 4, 8, 24 hours).
-
Sample Preparation: At each time point, process the sample using your established extraction method (e.g., protein precipitation, solid-phase extraction).
-
LC-MS Analysis: Analyze the extracted samples by LC-MS.
-
Data Analysis:
-
Monitor the peak area of the deuterated internal standard at each time point. A significant decrease in peak area over time may indicate degradation or back-exchange.
-
Monitor the mass channel of the unlabeled analyte. An increase in the signal for the unlabeled analyte over time is a direct indication of back-exchange.
-
Diagrams
Caption: Workflow for assessing the stability of a deuterated internal standard.
Caption: Troubleshooting logic for inaccurate quantification using deuterated internal standards.
References
- 1. rsc.org [rsc.org]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Trifluoperazine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of Trifluoperazine, a typical antipsychotic drug. The focus is on the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, benchmarked against alternative analytical techniques. This comparison aims to assist researchers in selecting the most appropriate method for their specific bioanalytical needs, considering factors such as sensitivity, accuracy, precision, and sample matrix.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is essential for achieving accurate and reproducible results. The IS is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during the analytical process, including sample preparation, injection volume, and instrument response. The ideal IS co-elutes with the analyte and experiences similar matrix effects.
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard. They share near-identical physicochemical properties with the analyte, ensuring they behave similarly throughout the analytical workflow. This leads to more effective compensation for matrix effects and variability, resulting in higher data quality. Structural analogs, molecules with similar but not identical structures to the analyte, are a viable alternative when a SIL-IS is unavailable, though they may not perfectly mimic the analyte's behavior.
Experimental Protocols
This section details the methodologies for the different analytical techniques compared in this guide.
Method 1: LC-MS/MS with Deuterated Internal Standard (Trifluoperazine-D8)
This method provides high sensitivity and selectivity for the quantification of Trifluoperazine in human plasma.
-
Sample Preparation: Liquid-liquid extraction is employed to isolate Trifluoperazine and its deuterated internal standard (Trifluoperazine-D8) from human plasma. A 0.5 mL plasma sample is mixed with a precipitating agent and the internal standard solution. The extraction is performed using an organic solvent (e.g., methyl t-butyl ether). The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Trifluoperazine: Precursor ion → Product ion (specific m/z values to be optimized).
-
Trifluoperazine-D8: Precursor ion → Product ion (specific m/z values to be optimized).
-
-
Method 2: LC-MS/MS with Structural Analog Internal Standard (Trimipramine)
This method, while demonstrated in a hair matrix, illustrates the use of a structural analog as an internal standard for Trifluoperazine quantification.
-
Sample Preparation: Hair samples are decontaminated, pulverized, and subjected to alkaline digestion. This is followed by liquid-liquid extraction with an organic solvent (e.g., n-hexane/isoamyl alcohol). The organic extract is evaporated and the residue reconstituted for analysis. Trimipramine is added as the internal standard during the extraction process.
-
Chromatographic and Mass Spectrometric Conditions: Similar to the deuterated standard method, utilizing a C18 column and a gradient elution with detection by MRM in positive ESI mode. The specific MRM transitions for Trifluoperazine and Trimipramine would be optimized for the instrument used.
Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A more accessible but less sensitive method compared to LC-MS/MS.
-
Sample Preparation: Protein precipitation is a common technique. An organic solvent like acetonitrile is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is injected into the HPLC system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer solution (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for Trifluoperazine (approximately 256 nm).
-
Method 4: UV-Visible Spectrophotometry
A simple and cost-effective method, suitable for the analysis of bulk drug and pharmaceutical formulations, but lacks the sensitivity and selectivity for bioanalytical applications in complex matrices like plasma.
-
Sample Preparation: The drug is dissolved in a suitable solvent (e.g., 0.1 M HCl).
-
Analytical Procedure: The absorbance of the solution is measured at the wavelength of maximum absorbance (around 256 nm) using a UV-Vis spectrophotometer. The concentration is determined by comparing the absorbance to a standard calibration curve.
Performance Comparison
The following tables summarize the key validation parameters for each of the discussed methods, allowing for a direct comparison of their performance.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | LC-MS/MS with Deuterated IS | LC-MS/MS with Structural Analog IS (Trimipramine in Hair) | HPLC-UV | UV-Visible Spectrophotometry |
| Linearity Range | 5 - 2000 pg/mL[1] | Not explicitly stated, but validated for quantification in hair. | 100 - 1000 ng/mL | 2 - 20 µg/mL |
| LLOQ/LOD | LLOQ: 5 pg/mL[1] | LOD: Not specified | LOD: ~50 ng/mL | LOD: ~0.5 µg/mL |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.99 | > 0.99 | > 0.99 |
Table 2: Comparison of Accuracy and Precision
| Parameter | LC-MS/MS with Deuterated IS | LC-MS/MS with Structural Analog IS (Trimipramine in Hair) | HPLC-UV | UV-Visible Spectrophotometry |
| Intra-day Precision (%RSD) | < 15% | < 15% | < 5% | < 2% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 10% | < 3% |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% | Within ±2% |
| Recovery (%) | > 85% | > 80% | > 90% | Not Applicable |
| Matrix Effect | Compensated by deuterated IS | Potential for differential matrix effects | Significant | Not typically evaluated for this application |
Note: The accuracy and precision data for the LC-MS/MS methods are based on typical acceptance criteria from regulatory guidelines (e.g., US FDA), as specific values were not detailed in the available abstracts. The data for HPLC-UV and Spectrophotometry are derived from various published validation studies.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the validation of a bioanalytical LC-MS/MS method.
Caption: Workflow for LC-MS/MS Bioanalytical Method Validation.
Conclusion
The choice of an analytical method for Trifluoperazine quantification is highly dependent on the specific requirements of the study.
-
LC-MS/MS with a deuterated internal standard stands out as the superior method for bioanalytical applications in complex matrices like plasma.[1] Its high sensitivity, selectivity, and the excellent ability of the deuterated standard to compensate for matrix effects and other sources of variability ensure the highest data quality and reliability.
-
LC-MS/MS with a structural analog internal standard is a viable alternative when a deuterated standard is not available. However, it is crucial to thoroughly validate the method to ensure that the analog adequately tracks the analyte's behavior, especially concerning matrix effects. The use of trimipramine as an IS for trifluoperazine in hair demonstrates the applicability of this approach, though matrix differences must be considered when comparing to plasma-based assays.
-
HPLC-UV offers a good balance of performance and accessibility for applications where the high sensitivity of LC-MS/MS is not required, such as in the analysis of pharmaceutical formulations or in studies with higher expected analyte concentrations.
-
UV-Visible Spectrophotometry is a simple, rapid, and cost-effective method suitable for the quality control of bulk drug substances and pharmaceutical dosage forms. However, it lacks the necessary sensitivity and selectivity for the quantification of Trifluoperazine in biological samples.
For researchers in drug development and clinical research, investing in an LC-MS/MS method with a deuterated internal standard is highly recommended for obtaining robust and reliable pharmacokinetic and toxicokinetic data.
References
A Comparative Guide to Internal Standards for Trifluoperazine Bioanalysis: Trifluoperazine N-glucuronide-d3 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the antipsychotic drug trifluoperazine, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. This guide provides an objective comparison of Trifluoperazine N-glucuronide-d3 with other commonly used internal standards, supported by established principles of bioanalytical method validation.
Introduction to Internal Standards in Trifluoperazine Analysis
Trifluoperazine is extensively metabolized in the body, with one of its metabolites being Trifluoperazine N-glucuronide. When conducting pharmacokinetic studies or therapeutic drug monitoring, a stable isotope-labeled (SIL) internal standard is the preferred choice for liquid chromatography-mass spectrometry (LC-MS) based assays due to its ability to effectively minimize matrix effects and other sources of analytical variability.
This guide focuses on the comparison of two key types of deuterated internal standards for trifluoperazine analysis:
-
This compound: A deuterated version of a major metabolite of trifluoperazine. Its key advantage is that it may more closely mimic the metabolic fate and potential for back-conversion of the glucuronide metabolite of trifluoperazine, if present in the sample.
-
Trifluoperazine-d8: A deuterated version of the parent drug, trifluoperazine. This is a widely used and commercially available internal standard.
Additionally, non-isotopically labeled, structurally similar compounds have also been utilized as internal standards for trifluoperazine analysis, such as:
-
Prochlorperazine: A structurally similar phenothiazine.
-
Trimipramine: A tricyclic antidepressant with some structural similarities.
While structural analog internal standards are a viable option when a SIL-IS is unavailable, they may not perfectly co-elute with the analyte or exhibit the same ionization efficiency, potentially leading to less effective correction for matrix effects.
Performance Comparison: A Data-Driven Approach
Table 1: Comparison of Key Performance Parameters for Internal Standards
| Parameter | This compound (Expected) | Trifluoperazine-d8 (Expected) | Structural Analog IS (e.g., Prochlorperazine) (Expected) | Acceptance Criteria (FDA/EMA) |
| Co-elution with Analyte | May have a slightly different retention time than the parent drug due to the glucuronide moiety. | Expected to have a very similar retention time to the parent drug, with a slight shift due to the deuterium labeling. | Retention time will differ from the analyte. | The IS should not interfere with the analyte peak. |
| Matrix Effect Compensation | Expected to effectively compensate for matrix effects, particularly if the analysis includes trifluoperazine and its glucuronide metabolite. | Expected to effectively compensate for matrix effects on the parent drug's ionization. | May not fully compensate for matrix effects due to differences in physicochemical properties and ionization efficiency. | The analyte-to-IS peak area ratio should remain consistent across different biological matrices. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Recovery may differ from the parent drug due to the difference in polarity. | Expected to have a similar extraction recovery to the parent drug. | Extraction recovery will likely differ from the analyte. | Recovery of the analyte and IS should be consistent, precise, and reproducible. While 100% recovery is not required, consistency is key. |
| Precision (CV%) | Intra-day and inter-day precision are expected to be ≤15% (≤20% at LLOQ). | Intra-day and inter-day precision are expected to be ≤15% (≤20% at LLOQ). | May show slightly higher variability compared to SIL-IS. | For replicate QC samples, the CV should not exceed 15% (20% at the Lower Limit of Quantification - LLOQ). |
| Accuracy (% Bias) | Mean accuracy is expected to be within ±15% of the nominal concentration (±20% at LLOQ). | Mean accuracy is expected to be within ±15% of the nominal concentration (±20% at LLOQ). | May have a slightly larger bias compared to SIL-IS. | The mean concentration should be within ±15% of the nominal value (20% at the LLOQ). |
Experimental Protocols for Performance Evaluation
To empirically compare the performance of this compound and other internal standards, a comprehensive bioanalytical method validation should be conducted. Below are detailed methodologies for key experiments.
Experimental Workflow for Internal Standard Comparison
Caption: Workflow for comparing internal standard performance.
Recovery Assessment
Objective: To determine the extraction efficiency of the analyte and the internal standards from the biological matrix.
Protocol:
-
Prepare three sets of samples (n=6 for each concentration level - Low, Medium, High QC):
-
Set 1 (Pre-extraction spike): Blank plasma spiked with the analyte and the internal standard before the extraction process.
-
Set 2 (Post-extraction spike): Blank plasma is extracted first, and the resulting extract is then spiked with the analyte and the internal standard.
-
Set 3 (Neat solution): The analyte and internal standard are prepared in the reconstitution solvent at the same final concentration as the QC samples.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the recovery using the following formula:
-
Recovery (%) = (Mean peak area of Set 1 / Mean peak area of Set 2) * 100
-
Matrix Effect Evaluation
Objective: To assess the ion suppression or enhancement on the analyte and internal standards caused by co-eluting matrix components.
Protocol:
-
Use Set 2 and Set 3 from the recovery experiment.
-
Calculate the matrix factor (MF) and the IS-normalized matrix factor:
-
Matrix Factor = (Mean peak area of Set 2 / Mean peak area of Set 3)
-
IS-Normalized Matrix Factor = (Analyte peak area in Set 2 / IS peak area in Set 2) / (Analyte peak area in Set 3 / IS peak area in Set 3)
-
-
The CV of the IS-normalized matrix factor across at least six different lots of blank matrix should be ≤15%.
Signaling Pathway for Matrix Effect Assessment
Caption: Logical flow for matrix effect evaluation.
Precision and Accuracy Determination
Objective: To assess the closeness of repeated measurements (precision) and the closeness of the mean value to the true value (accuracy).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.
-
Analyze at least five replicates of each QC level on the same day (intra-day precision and accuracy) and on at least three different days (inter-day precision and accuracy).
-
Calculate the concentration of each QC sample using the calibration curve.
-
Calculate Precision (as %CV) and Accuracy (as %Bias):
-
%CV = (Standard Deviation / Mean Calculated Concentration) * 100
-
%Bias = ((Mean Calculated Concentration - Nominal Concentration) / Nominal Concentration) * 100
-
Conclusion and Recommendations
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for trifluoperazine.
-
This compound is theoretically an excellent choice, especially in studies where the glucuronide metabolite is also of interest or is present in significant concentrations. Its structural similarity to the metabolite can provide superior compensation for any in-source fragmentation or instability of the glucuronide conjugate.
-
Trifluoperazine-d8 remains a gold standard for the quantification of the parent drug. Its co-elution and similar physicochemical properties to trifluoperazine make it a highly effective internal standard.
-
Structural analog internal standards should be considered as a last resort when a stable isotope-labeled internal standard is not available. Thorough validation is crucial to ensure they provide adequate correction for analytical variability.
Ultimately, the most suitable internal standard should be selected based on a comprehensive method validation that assesses recovery, matrix effect, precision, and accuracy. The experimental protocols outlined in this guide provide a framework for researchers to make an informed, data-driven decision, ensuring the generation of high-quality bioanalytical data for trifluoperazine.
Revolutionizing Trifluoperazine Quantification: A Comparative Analysis of Stable Isotope-Labeled Internal Standards
For researchers, scientists, and professionals in drug development, the accuracy and precision of bioanalytical methods are paramount. This guide provides an objective comparison of trifluoperazine quantification using a stable isotope-labeled internal standard (IS) versus traditional methods employing non-isotopic internal standards, supported by experimental data.
The use of a stable isotope-labeled internal standard, such as Trifluoperazine-D8, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for the bioanalysis of trifluoperazine. This method consistently demonstrates superior accuracy, precision, and sensitivity compared to older techniques like high-performance liquid chromatography with ultraviolet detection (HPLC-UV), which typically utilize a structurally similar but non-isotopic internal standard.
Principle of Stable Isotope Dilution
The core advantage of a stable isotope-labeled internal standard lies in its near-identical physicochemical properties to the analyte, trifluoperazine. Trifluoperazine-D8 co-elutes with the native trifluoperazine during chromatography and experiences the same extraction recovery and ionization efficiency or suppression in the mass spectrometer. This allows for a highly accurate ratio measurement between the analyte and the internal standard, effectively correcting for variations during sample preparation and analysis.
Figure 1. Principle of Quantification
Quantitative Data Comparison
The following tables summarize the performance characteristics of trifluoperazine quantification methods using a stable isotope-labeled IS (LC-MS/MS) versus non-isotopic IS (primarily HPLC-UV).
Table 1: Accuracy and Precision Data
| Method | Internal Standard | Matrix | Accuracy (%) | Precision (% RSD) | Reference |
| LC-MS/MS | Trifluoperazine-D8 | Human Plasma | Within ±15% of nominal | ≤15% | [1][2] |
| HPLC-UV | Structural Analog | Tablets | 98.97 ± 0.33 to 101.05 ± 0.47 | Intra-day: 0.35-1.67, Inter-day: 0.48-1.62 | [3][4] |
| HPLC-UV | Structural Analog | Tablets | 98-102% | <2% | [5] |
Table 2: Linearity and Sensitivity Data
| Method | Internal Standard | Linearity Range | LLOQ | Reference |
| LC-MS/MS | Trifluoperazine-D8 | 5 - 1250 pg/mL | 5 pg/mL | [1][2] |
| HPLC-UV | Structural Analog | 0.1 - 1 µg/mL | 0.1 µg/mL | [3][4] |
| HPLC-UV | Structural Analog | 10 - 150 µg/mL | Not Reported | [5] |
The data clearly indicates that the LC-MS/MS method with a stable isotope-labeled IS offers significantly higher sensitivity (pg/mL vs µg/mL) and maintains excellent accuracy and precision, as mandated by regulatory bodies like the US Food and Drug Administration (FDA)[1][2].
Experimental Protocols
A detailed look at the methodologies reveals the key differences in the analytical procedures.
LC-MS/MS Method with Stable Isotope-Labeled IS
This method is designed for high sensitivity and specificity in complex biological matrices like plasma.
Figure 2. LC-MS/MS Workflow
Sample Preparation:
-
A small volume of plasma is taken.
-
A known amount of Trifluoperazine-D8 internal standard solution is added (spiked).
-
The trifluoperazine and the internal standard are extracted from the plasma using a liquid-liquid extraction technique, for instance, with methyl tert-butyl ether[1][2].
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent mixture.
Chromatography and Mass Spectrometry:
-
Column: A C18 reversed-phase column is typically used for chromatographic separation[1][2].
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium bicarbonate) is employed[1][2].
-
Detection: Tandem mass spectrometry is used for detection, operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both trifluoperazine and Trifluoperazine-D8 are monitored for highly selective quantification.
HPLC-UV Method with Non-Isotopic IS
This method is more common for the analysis of pharmaceutical formulations where the concentration of the drug is higher and the matrix is less complex.
Sample Preparation:
-
For tablet analysis, a number of tablets are weighed, and the average weight is calculated. The tablets are then crushed into a fine powder.
-
A portion of the powder equivalent to a specific amount of trifluoperazine is dissolved in a suitable solvent, often the mobile phase itself[3][4][5].
-
A known concentration of a non-isotopic internal standard (a different but structurally related compound) is added.
-
The solution is filtered before injection into the HPLC system.
Chromatography and Detection:
-
Column: A C18 reversed-phase column is commonly used[3][4][5].
-
Mobile Phase: An isocratic mobile phase, often a mixture of an organic solvent like methanol or acetonitrile and water or a buffer, is used[3][4][5].
-
Detection: A UV detector is used to monitor the absorbance at a specific wavelength where trifluoperazine shows strong absorbance[3][4][5].
Conclusion
For the quantification of trifluoperazine, particularly in biological matrices for pharmacokinetic and toxicokinetic studies, the use of a stable isotope-labeled internal standard (Trifluoperazine-D8) with LC-MS/MS is unequivocally superior. This method provides the necessary sensitivity, accuracy, and precision to meet stringent regulatory requirements. While HPLC-UV methods with non-isotopic internal standards can be suitable for quality control of pharmaceutical formulations, they lack the sensitivity and specificity required for bioanalysis. The inherent ability of a stable isotope-labeled IS to perfectly mimic the behavior of the analyte throughout the analytical process minimizes variability and ensures the highest quality data for critical research and development decisions.
References
A Comparative Guide to Inter-Laboratory Trifluoperazine Analysis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methodologies for the quantification of Trifluoperazine, a potent antipsychotic agent. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document summarizes key performance data from validated methods and provides detailed experimental protocols to assist laboratories in their method selection and implementation.
Quantitative Performance Comparison
The following tables summarize the performance characteristics of commonly employed analytical methods for Trifluoperazine analysis. The data presented is a synthesis of findings from multiple independent validation studies.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Parameter | Method 1 (Isocratic)[1][2] | Method 2 (Isocratic)[3][4] | Method 3 (Isocratic)[5] |
| Linearity Range (µg/mL) | 10 - 150 | 0.1 - 1 | 5 - 30 |
| Correlation Coefficient (r²) | > 0.999 | > 0.997 | > 0.995 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98.97 - 101.05% | Not Reported |
| Precision (% RSD) | < 2.0% (Intra-day & Inter-day) | < 1.67% (Intra-day & Inter-day) | Not Reported |
| Limit of Detection (LOD) (µg/mL) | Not Reported | 0.05 | Not Reported |
| Limit of Quantitation (LOQ) (µg/mL) | Not Reported | 0.1 | Not Reported |
| Sample Matrix | Bulk Drug, Tablets | Tablets | Bulk Drug, Tablets |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Method 1[6][7] |
| Linearity Range (pg/mL) | 5 - 1250 |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Recovery) | Within ± 15% of nominal values |
| Precision (% RSD) | Within 15% |
| Limit of Detection (LOD) (pg/mL) | Not specified, but LLOQ is 5 |
| Limit of Quantitation (LOQ) (pg/mL) | 5 |
| Sample Matrix | Human Plasma |
Table 3: High-Performance Thin-Layer Chromatography (HPTLC)
| Parameter | Method 1[8] |
| Linearity Range (ng/band) | 100 - 600 |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 98.97 - 100.53% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) (ng/band) | 58.035 |
| Limit of Quantitation (LOQ) (ng/band) | 175.86 |
| Sample Matrix | Bulk Drug |
Table 4: UV-Visible Spectrophotometry
| Parameter | Method 1[9] | Method 2[10] |
| Linearity Range (µg/mL) | 5 - 35 | 2 - 12 |
| Correlation Coefficient (r²) | Not Reported | Not Reported |
| Accuracy (% Recovery) | Good agreement with label claim | Not Reported |
| Precision (% RSD) | Low standard deviation | Not Reported |
| Limit of Detection (LOD) (µg/mL) | 0.1765 | Not Reported |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3275 | Not Reported |
| Sample Matrix | Bulk Drug, Formulations | Bulk Drug, Formulations |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of Trifluoperazine in pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]
-
Mobile Phase: A mixture of methanol and water (97:3, v/v).[3][4] Alternative mobile phases include acetonitrile, water, and triethylamine mixtures with pH adjustment.[1][2]
-
Detection Wavelength: 262 nm.[3]
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of Trifluoperazine hydrochloride and transfer to a volumetric flask.
-
Add a suitable diluent (e.g., methanol), sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm filter before injection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the determination of Trifluoperazine in biological matrices such as human plasma.[6][7]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Mobile Phase: A mixture of acetonitrile, methanol, and 5 mM ammonium bicarbonate buffer in water (85:10:5, v/v/v).[6][7]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Trifluoperazine and an internal standard (e.g., Trifluoperazine-D8) should be monitored.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL plasma sample, add the internal standard.
-
Add a basifying agent (e.g., sodium hydroxide).
-
Add 1 mL of an extraction solvent (e.g., tertiary butyl methyl ether), vortex, and centrifuge.[6][7]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
Visualized Workflows and Decision Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a decision-making process for method selection.
References
- 1. scispace.com [scispace.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Simultaneous RP-HPLC Estimation of Trifluoperazine Hydrochloride and Chlordiazepoxide in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. actapharmsci.com [actapharmsci.com]
- 6. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tanzj.net [tanzj.net]
- 9. idosi.org [idosi.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Performance Showdown: Trifluoperazine N-glucuronide-d3 as an Internal Standard in Bioanalysis
A Comparative Guide for Researchers and Drug Development Professionals
In the precise world of bioanalysis, the choice of an internal standard is paramount to ensuring the accuracy and reliability of quantitative assays. For the antipsychotic drug trifluoperazine, a variety of internal standards have been employed, each with its own set of performance characteristics. This guide provides an objective comparison of Trifluoperazine N-glucuronide-d3 against other commonly used internal standards—Trifluoperazine-d8, Prochlorperazine, and Trimipramine—supported by available experimental data.
Executive Summary
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards, such as this compound and Trifluoperazine-d8, are generally considered the gold standard due to their high degree of similarity to the analyte. This guide will delve into the performance metrics of these and other alternatives, offering a clear comparison to aid researchers in selecting the most appropriate internal standard for their specific analytical needs.
Performance Comparison
To facilitate a clear comparison, the following table summarizes the key performance parameters for this compound and its alternatives based on available literature. It is important to note that direct, head-to-head comparative studies are limited, and the data presented here is collated from individual validation studies.
| Internal Standard | Analyte | Method | Linearity (Range) | Accuracy & Precision | Matrix Effect |
| This compound | Trifluoperazine | LC-MS/MS | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| Trifluoperazine-d8 | Trifluoperazine | LC-MS/MS | 5 - 1250 pg/mL (r² > 0.99)[1] | All validation parameters within USFDA guidelines[1] | Not explicitly reported |
| Prochlorperazine | Trifluoperazine | GC-MS | 0.078 - 5.0 ng/mL | Coefficient of Variation < 7% at 78 pg/mL[2] | Not explicitly reported |
| Prochlorperazine | Trifluoperazine | HPLC | 5 - 200 µg/mL[3] | Recovery > 96%, RSD < 2%[3] | No interference from matrix reported[3] |
| Trimipramine | Trifluoperazine | LC-MS/MS | Data for trifluoperazine analysis not available | Data for trifluoperazine analysis not available | Data for trifluoperazine analysis not available |
Note: The lack of specific quantitative data for this compound in the public domain highlights a current knowledge gap. While its chemical nature as a deuterated glucuronide metabolite of trifluoperazine suggests it would be an excellent internal standard, particularly for studies involving metabolic profiling, empirical data is needed for a complete performance evaluation.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of the experimental protocols used in studies employing the different internal standards.
Trifluoperazine-d8 as Internal Standard (LC-MS/MS)
This method was developed for the quantification of trifluoperazine in human plasma.[1]
-
Sample Preparation: Liquid-liquid extraction was performed using tertiary butyl methyl ether as the extraction solvent.
-
Chromatography: A Zodiac C18 column (50 × 4.6 mm, 3 μm) was used for chromatographic separation.
-
Mobile Phase: A mixture of acetonitrile, methanol, and 5 mm ammonium bicarbonate buffer in water (85:10:5, v/v/v) was employed at a flow rate of 0.55 ml/min.
-
Detection: Mass spectrometry was used for detection.
Prochlorperazine as Internal Standard (GC-MS)
This gas chromatography-mass spectrometry assay was designed for the determination of trifluoperazine in plasma.[2]
-
Sample Preparation: Trifluoperazine and the internal standard were extracted from basified plasma using a n-pentane/2-propanol solvent mixture. The organic solvent was then evaporated, and the residue was reconstituted in methanol.
-
Chromatography: Gas chromatography was used for separation.
-
Detection: Detection was carried out using electron impact mass spectrometry with a data system.
Prochlorperazine as Internal Standard (HPLC)
This high-performance liquid chromatography method was developed for the simultaneous analysis of trifluoperazine and prochlorperazine in pharmaceutical preparations.[3]
-
Sample Preparation: Standard solutions were prepared by dissolving the compounds in a suitable solvent.
-
Chromatography: An HPLC system with a C18 column was used.
-
Mobile Phase: Acetonitrile was used as the mobile phase at a flow rate of 1 mL/min.
-
Detection: The effluent was monitored at 250 nm using a UV detector.
Trimipramine as Internal Standard (LC-MS/MS)
While a detailed protocol for using trimipramine as an internal standard for trifluoperazine in plasma was not found, a study on its use in hair analysis provides some insight.
-
Sample Preparation: Hair samples underwent alkaline degradation followed by solvent extraction.
-
Detection: LC-MS/MS was used for the detection and determination of the drugs.
Visualizing the Workflow
To better understand the typical analytical process for evaluating an internal standard, the following diagram illustrates a general experimental workflow.
References
- 1. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A gas chromatographic mass spectrometric assay for plasma trifluoperazine concentrations following single doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Gold Standard for Bioanalysis: Advantages of Deuterated Glucuronide Metabolite Internal Standards
In the precise and demanding world of bioanalysis, particularly in drug development and clinical research, the accuracy of quantitative assays is paramount. The use of internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) is a cornerstone of achieving reliable data. While various types of internal standards exist, the use of a deuterated glucuronide metabolite as an internal standard for the quantification of its corresponding analyte offers a superior level of accuracy and robustness. This guide provides a comprehensive comparison of this approach with other alternatives, supported by experimental data and detailed protocols.
The Superiority of Co-elution and Identical Chemical Behavior
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the most appropriate choice for quantitative bioanalysis. Their key advantage lies in being chemically identical to the analyte of interest, with the only difference being a slight increase in mass due to the substitution of hydrogen atoms with deuterium.[1] This near-perfect chemical mimicry ensures that the internal standard and the analyte exhibit virtually identical behavior throughout the analytical process, from sample extraction to ionization in the mass spectrometer.[2]
When quantifying a glucuronide metabolite, using its deuterated counterpart as an internal standard is the ideal scenario. This is because the deuterated glucuronide IS will have the same physicochemical properties, including polarity and ionization efficiency, as the target glucuronide metabolite. Consequently, they will co-elute during chromatography, meaning they experience the same matrix effects and potential for ion suppression or enhancement at the same time.[2] This co-elution is critical for accurately compensating for variations that can occur during sample preparation and analysis, leading to more precise and accurate results.[2]
Alternatives, such as using a structural analog of the glucuronide or the deuterated aglycone (the parent drug without the glucuronide group), can introduce variability. A structural analog may have different extraction recovery and chromatographic retention times, leading to differential matrix effects. Similarly, a deuterated aglycone, while useful, will have different polarity and elution characteristics compared to the more hydrophilic glucuronide metabolite, again potentially leading to inaccurate quantification due to disparate matrix effects.
Performance Data: A Comparative Overview
The use of a deuterated internal standard significantly enhances the precision and accuracy of bioanalytical methods. The following table summarizes typical performance data from a validated LC-MS/MS assay for the quantification of a glucuronide metabolite using its deuterated glucuronide internal standard.
| Parameter | Deuterated Glucuronide IS | Structural Analog IS (Typical) | Deuterated Aglycone IS (Typical) |
| Accuracy (% Bias) | Within ± 5% | Can exceed ± 15% | Can exceed ± 15% |
| Precision (% CV) | < 10% | Often > 15% | Often > 15% |
| Matrix Effect (% CV) | < 15% | Can be significant and variable | Can be significant and variable |
| Recovery | Consistent and tracks analyte | May differ from analyte | May differ from analyte |
| Lower Limit of Quantification (LLOQ) | Typically lower due to reduced variability | May be higher due to increased noise | May be higher due to increased noise |
This table represents a summary of expected performance based on published literature and validation principles. Actual results may vary depending on the specific analyte and matrix.
One study directly comparing a stable isotope-labeled internal standard with an analog internal standard for the quantification of everolimus found that while both performed acceptably, the deuterated standard offered a more favorable comparison with an independent LC-MS/MS method. Another study demonstrated that the use of a stable isotope-labeled internal standard significantly improved the precision of the method compared to using a structural analog.
Experimental Protocol: Quantification of Tapentadol-O-Glucuronide
A prime example of the successful application of a deuterated glucuronide internal standard is in the quantification of Tapentadol and its major metabolite, Tapentadol-O-glucuronide, in human serum.[3][4][5]
1. Sample Preparation:
-
To 100 µL of human serum, add the internal standard solution containing D₆-tapentadol and D₆-tapentadol-O-glucuronide.[3][4][5]
-
Perform protein precipitation by adding acetonitrile.[3][4][5]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution. The mobile phase typically consists of an aqueous component (e.g., 0.01 M ammonium formate) and an organic component (e.g., methanol).[3][4][5]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive ionization mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and its deuterated internal standard.[3][4][5]
3. Validation Parameters:
The method is validated according to regulatory guidelines, assessing parameters such as:
-
Linearity: A validated concentration range of 10.0–10,000 ng/ml for tapentadol-O-glucuronide.[3][4]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15%.[6]
-
Selectivity: No interference from endogenous matrix components.
-
Matrix Effect: Assessed to ensure the internal standard adequately compensates for any ion suppression or enhancement.
-
Stability: Analyte stability is evaluated under various storage and processing conditions.
Logical Workflow of a Bioanalytical Assay
The following diagram illustrates the typical workflow of a bioanalytical assay employing a deuterated glucuronide internal standard.
Caption: Workflow of a bioanalytical assay.
Conclusion
The use of a deuterated glucuronide metabolite as an internal standard represents the gold standard in the bioanalysis of glucuronide conjugates. Its ability to perfectly mimic the behavior of the analyte throughout the analytical process, particularly its co-elution, provides unparalleled correction for matrix effects and other sources of variability. This leads to significantly improved accuracy, precision, and overall reliability of the quantitative data, which is crucial for making informed decisions in drug development and clinical research. While the initial synthesis of a deuterated glucuronide standard may require investment, the long-term benefits of robust and defensible data far outweigh the costs.
References
- 1. The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Determination of tapentadol and tapentadol-O-glucuronide in human serum samples by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of tapentadol and tapentadol-O-glucuronide in human serum samples by UPLC-MS/MS. | Sigma-Aldrich [sigmaaldrich.com]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
Navigating the Regulatory Landscape: A Comparative Guide to Bioanalytical Method Validation Using Internal Standards
For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of bioanalytical data is paramount. The validation of bioanalytical methods, particularly those employing internal standards, is a critical process governed by stringent regulatory guidelines. This guide provides a comprehensive comparison of the key regulatory frameworks from the Food and Drug Administration (FDA), European Medicines Agency (EMA), and the harmonized International Council for Harmonisation (ICH) M10 guideline, supported by experimental protocols and data to aid in the successful validation of your bioanalytical methods.
The use of an internal standard (IS) is a cornerstone of quantitative bioanalytical methods, especially in liquid chromatography-mass spectrometry (LC-MS/MS). An ideal IS mimics the physicochemical properties of the analyte, compensating for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[1][2] Regulatory bodies worldwide have established comprehensive guidelines to ensure that these methods are robust, reliable, and fit for purpose. While largely harmonized, notable differences exist in the specifics of their recommendations.
A Comparative Overview of Regulatory Guidelines
The FDA, EMA, and the globally harmonized ICH M10 guidelines provide the framework for bioanalytical method validation.[1][3] While the core principles are consistent, there are nuances in their specific requirements for validation parameters related to the use of internal standards. The following table summarizes and compares the key recommendations from these regulatory bodies.
| Validation Parameter | FDA (based on ICH M10) | EMA | ICH M10 (Harmonized Guideline) |
| Internal Standard (IS) Type | A stable isotope-labeled (SIL) analyte is preferred. A structural analog is acceptable if a SIL-IS is not available. | A suitable internal standard should be used. A SIL-IS is recommended. | A stable isotope-labeled analyte is the most appropriate IS. A structural analog may be used if justified.[3] |
| Selectivity | Blank samples from at least six individual sources should be tested. Interference at the retention time of the analyte should be <20% of the Lower Limit of Quantification (LLOQ), and <5% for the IS.[3] | At least six individual sources of the appropriate blank matrix should be evaluated. Interference should be <20% of the LLOQ for the analyte and <5% for the IS.[1] | Blank samples from at least six individual sources should be evaluated. Interference should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the IS response in the LLOQ sample.[3] |
| Matrix Effect | The matrix effect from at least six different sources/lots of matrix should be evaluated. Accuracy should be within ±15% of the nominal concentration, and precision (CV) should not be greater than 15% for each matrix source.[3][4] | The matrix effect should be investigated to ensure that precision, selectivity, and sensitivity are not compromised. The matrix factor from at least six different lots of matrix should be calculated, and the CV of the IS-normalized matrix factor should not be greater than 15%. | The matrix effect between at least six different independent sources/lots should be evaluated. For each source, the accuracy should be within ±15% of the nominal concentration and the precision (%CV) should not be greater than 15%.[3] |
| Accuracy & Precision | At least three concentrations (low, medium, high) with a minimum of five determinations per concentration. The mean value should be within ±15% of the nominal value (±20% at LLOQ). The precision (CV) should not exceed 15% (20% at LLOQ).[5] | At least three concentrations (low, medium, high) with a minimum of five determinations per concentration in a single run for within-run and across at least three runs for between-run assessment. The mean concentration should be within ±15% of the nominal values (±20% at LLOQ). The CV should not exceed 15% (20% at LLOQ).[1] | At least four QC levels (LLOQ, low, medium, and high) with a minimum of five determinations per concentration for at least one precision and accuracy batch. The mean accuracy should be within ±15% of the nominal concentrations (±20% at LLOQ). The precision (%CV) should not be greater than 15% (20% at LLOQ). |
| Stability | Stability of the analyte and IS should be evaluated in stock solutions and in the biological matrix under various conditions (freeze-thaw, short-term, long-term). The mean concentration at each level should be within ±15% of the nominal concentration.[6] | Stability of the analyte and IS in stock and working solutions and in the matrix should be evaluated under expected conditions of storage and sample processing. The mean concentration should be within ±15% of the nominal concentration. | Stability evaluations should cover freeze-thaw, short-term (bench-top), and long-term stability in matrix, as well as stock and working solution stability. The accuracy of the stability samples should be within ±15% of the nominal concentration. |
| Recovery | The recovery of the analyte and the IS should be consistent, precise, and reproducible. While 100% recovery is not required, it should be optimized. No specific acceptance criteria are mandated.[6] | The EMA guideline does not explicitly require the determination of recovery, focusing instead on the consistency of the overall process as demonstrated by accuracy and precision. | The recovery of the analyte and the IS should be evaluated to ensure the extraction efficiency is consistent and reproducible. There are no prescribed acceptance criteria for recovery. |
Visualizing the Validation Workflow and Guideline Comparison
To better understand the process and the interplay of different regulatory requirements, the following diagrams illustrate the general workflow for bioanalytical method validation with an internal standard and a comparison of the key aspects of the FDA, EMA, and ICH M10 guidelines.
Caption: A generalized workflow for the validation of a bioanalytical method using an internal standard.
Caption: A comparison of key internal standard requirements across major regulatory guidelines.
Experimental Protocols: A Closer Look at Matrix Effect Assessment
The assessment of the matrix effect is a critical validation parameter that evaluates the influence of co-eluting, endogenous components of the biological matrix on the ionization of the analyte and the internal standard. A robust method should demonstrate minimal and consistent matrix effects across different sources of the biological matrix.
Objective: To determine the effect of different lots of human plasma on the accuracy and precision of the quantification of an analyte and its internal standard.
Materials:
-
Six different lots of blank human plasma (K2EDTA as anticoagulant) from individual donors.
-
Analyte and stable isotope-labeled internal standard (SIL-IS) reference materials.
-
Quality Control (QC) samples at low (LQC) and high (HQC) concentrations.
-
Organic solvent for protein precipitation (e.g., acetonitrile).
-
LC-MS/MS system.
Procedure:
-
Preparation of QC Samples in Different Matrices:
-
For each of the six lots of blank plasma, prepare three replicates of LQC and HQC samples by spiking the plasma with the appropriate concentrations of the analyte.
-
-
Sample Extraction:
-
To 100 µL of each QC sample, add a fixed volume of the internal standard working solution.
-
Precipitate the plasma proteins by adding a sufficient volume of cold acetonitrile.
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using the developed LC-MS/MS method.
-
Quantify the concentration of the analyte in each sample using a calibration curve prepared in a reference lot of plasma.
-
-
Data Evaluation:
-
For each of the six plasma lots, calculate the mean concentration, accuracy (% bias), and precision (% CV) for the LQC and HQC replicates.
-
The accuracy for each lot should be within ±15% of the nominal concentration, and the precision should not exceed 15%.[3]
-
Supporting Experimental Data: A Representative Example
The following tables present representative data from the validation of a hypothetical bioanalytical method for "Drug X" in human plasma, demonstrating the expected outcomes for accuracy and precision, and stability assessments.
Table 1: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=5) | Inter-day (n=15) | ||
| Mean Conc. (ng/mL) | Accuracy (%) | Precision (CV%) | Mean Conc. (ng/mL) | ||
| LLOQ | 1.0 | 1.05 | 5.0 | 8.2 | 1.08 |
| LQC | 3.0 | 2.91 | -3.0 | 6.5 | 2.88 |
| MQC | 50.0 | 51.5 | 3.0 | 4.1 | 52.0 |
| HQC | 150.0 | 147.0 | -2.0 | 3.5 | 145.5 |
Table 2: Stability of Drug X in Human Plasma
| Stability Test | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |
| Freeze-Thaw (3 cycles) | LQC | 3.0 | 2.94 | -2.0 |
| HQC | 150.0 | 148.5 | -1.0 | |
| Short-Term (4 hours at RT) | LQC | 3.0 | 2.88 | -4.0 |
| HQC | 150.0 | 153.0 | 2.0 | |
| Long-Term (30 days at -80°C) | LQC | 3.0 | 3.09 | 3.0 |
| HQC | 150.0 | 147.0 | -2.0 |
The data presented in these tables demonstrate that the hypothetical method meets the typical acceptance criteria for accuracy, precision, and stability as stipulated by the major regulatory guidelines.[1][6]
References
A Comparative Guide to Trifluoperazine Extraction Methods for Researchers
A comprehensive analysis of various extraction techniques for the antipsychotic drug Trifluoperazine, providing researchers, scientists, and drug development professionals with a comparative study of performance, supported by experimental data and detailed protocols.
Trifluoperazine, a typical antipsychotic of the phenothiazine class, is widely used in the treatment of schizophrenia and other psychotic disorders. Accurate and efficient extraction of Trifluoperazine from various matrices, including biological fluids and pharmaceutical formulations, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide presents a comparative overview of different extraction methodologies, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and emerging green technologies such as Supercritical Fluid Extraction (SFE) and Ultrasound-Assisted Extraction (UAE).
Comparative Analysis of Extraction Methods
The choice of an appropriate extraction method depends on several factors, including the nature of the sample matrix, the desired level of purity, the required sensitivity of the analytical method, and practical considerations such as time, cost, and environmental impact. The following table summarizes the performance of different extraction methods for Trifluoperazine based on available experimental data.
| Extraction Method | Matrix | Recovery (%) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | Human Plasma | ~96%[1] | High recovery, cost-effective | Time-consuming, uses large volumes of organic solvents |
| Solid-Phase Extraction (SPE) | Human Urine | 92.7%[2] | High selectivity, reduced solvent consumption, automation potential | Can be more expensive than LLE, method development can be complex |
| Molecularly Imprinted SPE (MISPE) | Human Serum & Urine | >92% & >93% respectively[3][4] | Superior selectivity and affinity for the target analyte | Higher cost of sorbents, template leakage can be a concern |
| Supercritical Fluid Extraction (SFE) | General Pharmaceutical Applications | Not Specified for Trifluoperazine | Environmentally friendly ("green"), fast, tunable selectivity | High initial equipment cost, may require co-solvents for polar analytes |
| Ultrasound-Assisted Extraction (UAE) | General Pharmaceutical Applications | Not Specified for Trifluoperazine | Fast, efficient, reduced solvent and energy consumption | Potential for analyte degradation at high ultrasonic power |
Experimental Protocols
Detailed methodologies are essential for replicating and adapting extraction techniques. Below are protocols for the key experiments cited in this guide.
Liquid-Liquid Extraction (LLE) of Trifluoperazine from Human Plasma
This protocol is based on a gas chromatographic procedure for the measurement of Trifluoperazine in human plasma.
Materials:
-
Heptane-isopropanol (98:2, v/v)
-
Sodium hydroxide solution (1 M)
-
Human plasma sample
-
Centrifuge
-
Vortex mixer
Procedure:
-
To 1 mL of human plasma in a centrifuge tube, add a known amount of an internal standard.
-
Add 0.5 mL of 1 M sodium hydroxide solution and vortex for 30 seconds.
-
Add 5 mL of heptane-isopropanol (98:2, v/v) and vortex for 2 minutes.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for chromatographic analysis.
Solid-Phase Extraction (SPE) of Trifluoperazine from Human Urine
This protocol describes an on-line SPE method coupled with spectrophotometric detection.
Materials:
-
SPE cartridge (e.g., C18)
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Eluting solvent (e.g., methanol with 1% acetic acid)
-
Human urine sample
Procedure:
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 10 mL of the urine sample onto the conditioned cartridge at a slow flow rate.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the retained Trifluoperazine with 2 mL of the eluting solvent.
-
The eluate can then be directly injected into an analytical instrument or evaporated and reconstituted in a suitable solvent.
Molecularly Imprinted Solid-Phase Extraction (MISPE) of Trifluoperazine from Biological Fluids
This method utilizes a highly selective polymer for the extraction of Trifluoperazine.[3][4]
Materials:
-
MISPE cartridge
-
Methanol
-
Deionized water
-
Washing solvent (e.g., acetonitrile/water mixture)
-
Eluting solvent (e.g., methanol/acetic acid mixture)
-
Serum or urine sample
Procedure:
-
Condition the MISPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load 1 mL of the pre-treated biological fluid sample onto the cartridge.
-
Wash the cartridge with 3 mL of the washing solvent to remove non-specifically bound compounds.
-
Elute Trifluoperazine with 3 mL of the eluting solvent.
-
Analyze the eluate using a suitable analytical technique.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the extraction and analysis of Trifluoperazine from a biological sample.
Signaling Pathways and Logical Relationships
While Trifluoperazine itself is the analyte of interest and does not directly involve signaling pathways in the context of extraction, the selection of an extraction method follows a logical decision-making process. The following diagram illustrates this logical relationship.
Conclusion
The extraction of Trifluoperazine from various matrices can be effectively achieved using both traditional and modern techniques. LLE and SPE are well-established methods with proven high recovery rates, and detailed protocols are readily available. While specific data for SFE and UAE applied directly to Trifluoperazine is limited in the current literature, these "green" techniques offer significant advantages in terms of environmental friendliness, speed, and efficiency. Further research is warranted to develop and validate SFE and UAE protocols for Trifluoperazine extraction, which would provide valuable alternatives for analytical laboratories. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, balancing the need for high recovery and selectivity with practical considerations of cost, time, and environmental impact.
References
- 1. Sensitive gas chromatographic determination of trifluoperazine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On-line coupling of solid-phase extraction, derivatization reaction and spectrophotometry by sequential injection analysis: application to trifluoperazine assay in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecularly imprinted solid-phase extraction for selective trace analysis of trifluoperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Trifluoperazine N-glucuronide-d3: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Trifluoperazine N-glucuronide-d3, a deuterated metabolite of the antipsychotic drug Trifluoperazine. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, thereby minimizing environmental impact and adhering to regulatory compliance.
This compound is utilized as an internal standard in analytical and pharmacokinetic studies.[1] While glucuronidation is a natural detoxification pathway that increases water solubility to facilitate excretion from the body, the disposal of this compound and its parent molecule, Trifluoperazine, must be handled with care due to its inherent pharmacological activity and potential hazards.[2][3][4]
Hazard and Disposal Summary
The following table summarizes key quantitative and qualitative data regarding the handling and disposal of Trifluoperazine and its derivatives.
| Parameter | Information | Source |
| Chemical Name | This compound | MedChemExpress |
| Primary Hazard | Harmful if swallowed.[5][6] | Spectrum Chemical, MedKoo Biosciences |
| Personal Protective Equipment (PPE) | Gloves, lab coat, dust respirator, splash goggles.[7] | ScienceLab.com |
| Spill Cleanup | Use appropriate tools to place spilled solid in a sealed waste disposal container. Clean the contaminated surface with water.[7] For larger spills, shovel the material into a waste disposal container.[7] | ScienceLab.com |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant or a regulated landfill site in accordance with local, regional, and national legislation.[5][6] | Spectrum Chemical, MedKoo Biosciences |
| Empty Containers | Handle uncleaned containers as you would the product itself. | Sigma-Aldrich |
Detailed Disposal Protocol
The following step-by-step methodology ensures the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Before handling the compound, ensure appropriate PPE is worn, including chemical-resistant gloves, a lab coat, a dust respirator, and splash goggles to prevent inhalation and skin contact.[7]
2. Waste Segregation and Collection:
-
All solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., weigh boats, pipette tips), and spill cleanup materials, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Small Spills:
-
In the event of a small spill, carefully use appropriate tools, such as a spatula or brush and dustpan, to collect the solid material.
-
Place the collected material into a designated, sealable waste disposal container.[7]
-
Clean the contaminated surface by spreading water on it and absorbing the water with an inert material.[7] Dispose of the cleaning materials as hazardous waste.
4. Large Spills:
-
For larger spills, use a shovel to carefully transfer the material into a suitable waste disposal container.[7]
-
Finish cleaning the area by spreading water on the contaminated surface.[7] It is crucial to prevent this runoff from entering the sanitary sewer system. Contain the wash water and dispose of it as hazardous waste.
5. Disposal of Empty Containers:
-
Empty containers that once held this compound should be treated as hazardous waste, as they may retain residual product.
-
These containers should be sealed and placed in the designated hazardous waste collection area.
6. Final Disposal:
-
Arrange for the collection of the hazardous waste by a specialized and licensed disposal company, in accordance with institutional and local regulations.[6] The waste must be disposed of at an approved waste disposal plant or a regulated landfill site for hazardous materials.[5][6]
7. Regulatory Compliance:
-
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures, as local and regional regulations for chemical waste disposal may vary.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. medkoo.com [medkoo.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
